molecular formula C11H14BNO4 B047465 4-(Morpholine-4-carbonyl)phenylboronic acid CAS No. 389621-84-5

4-(Morpholine-4-carbonyl)phenylboronic acid

Cat. No.: B047465
CAS No.: 389621-84-5
M. Wt: 235.05 g/mol
InChI Key: KMNLIQJXZPBCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholine-4-carbonyl)phenylboronic acid is a sophisticated bifunctional reagent designed for advanced synthetic and medicinal chemistry research. This compound integrates a phenylboronic acid moiety, essential for Suzuki-Miyaura cross-coupling reactions, with a morpholine carbonyl group, a privileged structure in pharmacologically active molecules. Its primary research value lies in its role as a key building block for the construction of complex biaryl systems, where the boronic acid group facilitates efficient palladium-catalyzed coupling with aryl halides. The incorporated morpholine-4-carbonyl group acts as a hydrogen bond acceptor and imparts desirable physicochemical properties, such as improved solubility and metabolic stability, to the resulting molecular scaffolds.

Properties

IUPAC Name

[4-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNLIQJXZPBCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378544
Record name [4-(Morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389621-84-5
Record name (4-(Morpholine-4-carbonyl)phenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389621-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 389621-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural features, combining a phenylboronic acid moiety with a morpholine carboxamide, make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The boronic acid group serves as a key functional handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The morpholine component is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.[] This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is crucial for its effective application in research and development. The key physicochemical data for this compound are summarized in the tables below.

General and Physical Properties
PropertyValueReference
CAS Number 389621-84-5
Molecular Formula C₁₁H₁₄BNO₄
Molecular Weight 235.04 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C[2]
Structural and Identification Data
IdentifierStringReference
SMILES O=C(N1CCOCC1)c2ccc(B(O)O)cc2
InChI 1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2
InChI Key KMNLIQJXZPBCDU-UHFFFAOYSA-N

Similarly, a precise experimentally determined pKa value for this compound is not widely reported. However, the pKa of phenylboronic acids is known to be influenced by substituents on the phenyl ring.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a critical aspect of its utility. While a specific, detailed, step-by-step protocol for its synthesis is not available in the public domain, the general approach often involves the borylation of a corresponding aryl halide.

General Synthesis Workflow

The logical workflow for the synthesis of this compound typically starts from a readily available starting material like 4-bromobenzoyl chloride. This is reacted with morpholine to form the amide, followed by a borylation reaction to introduce the boronic acid moiety.

Synthesis_Workflow General Synthesis Workflow A 4-Bromobenzoyl chloride C 4-Bromo-N-morpholinobenzamide A->C B Morpholine B->C F This compound pinacol ester C->F D Borylation Reagent (e.g., Bis(pinacolato)diboron) D->F E Palladium Catalyst E->F H This compound F->H G Hydrolysis G->H

Caption: General synthesis pathway for this compound.

Key Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of biologically active compounds, primarily through its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this reaction, a boronic acid (or its ester) is coupled with an organic halide in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[4]

  • Base (e.g., K₂CO₃, Na₂CO₃)[4]

  • Solvent (e.g., Dimethylformamide (DMF), Toluene/Water mixture)[4]

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), and the base (2.0 equivalents).

  • Add the solvent to the mixture.

  • Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (often between 80-110°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Workflow Reactants Boronic Acid + Aryl Halide + Base + Catalyst Reaction Reaction under Inert Atmosphere and Heat Reactants->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Signaling Pathways

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[5] While specific studies directly linking this compound to the inhibition or modulation of particular signaling pathways are not extensively documented, its potential as a building block for inhibitors of key cellular pathways is significant. The general utility of morpholine-containing compounds and boronic acids in targeting various signaling cascades is an active area of research.

Potential Involvement in PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[7] Numerous inhibitors targeting components of this pathway incorporate a morpholine ring, which can form critical hydrogen bonds within the ATP-binding pocket of these kinases.[6][8] Therefore, this compound represents a valuable starting point for the synthesis of novel PI3K/Akt/mTOR inhibitors.

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Potential Involvement in JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity, inflammation, and cell proliferation.[9][10] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[11][12] The development of small molecule inhibitors targeting JAKs or STATs is an area of intense research, and scaffolds derived from this compound could be explored for this purpose.

JAK_STAT_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription

Caption: Simplified JAK/STAT signaling pathway.

Potential Involvement in NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating inflammatory responses, immunity, and cell survival.[13] Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers.[14][15] The development of inhibitors of the NF-κB pathway is a key therapeutic strategy, and the structural motifs present in this compound could be incorporated into novel modulators of this pathway.

NFkB_Pathway Canonical NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in Suzuki-Miyaura coupling reactions, make it an important building block for the creation of novel and complex molecular architectures. The presence of the morpholine scaffold suggests its utility in the development of drug candidates with improved pharmacokinetic profiles. While further research is needed to fully elucidate its specific biological activities and to develop detailed experimental protocols, the information presented in this guide highlights the importance of this compound as a key tool for researchers and scientists in the ongoing quest for new and effective therapeutic agents.

References

In-Depth Technical Guide: 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 389621-84-5

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, combining a phenylboronic acid motif with a morpholine amide, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and its relevance in modern drug discovery, particularly in the context of signaling pathway inhibition.

Physicochemical Properties

This compound is a solid compound at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 389621-84-5[1]
Molecular Formula C₁₁H₁₄BNO₄[1]
Molecular Weight 235.04 g/mol [1]
Appearance Solid
Melting Point 126-132 °C[2]
Boiling Point ~481.6 °C at 760 mmHg (Predicted)[2]
Density ~1.3 g/cm³ (Predicted)[2]
SMILES String O=C(C1=CC=C(B(O)O)C=C1)N1CCOCC1
InChI Key KMNLIQJXZPBCDU-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves a two-step process starting from a readily available 4-halobenzoyl halide. The general synthetic workflow is outlined below.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Miyaura Borylation A 4-Halobenzoyl halide (e.g., 4-Bromobenzoyl chloride) C (4-Halophenyl)(morpholino)methanone A->C Base (e.g., Triethylamine) Solvent (e.g., DCM) B Morpholine B->C D (4-Halophenyl)(morpholino)methanone F This compound pinacol ester D->F Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) Solvent (e.g., Dioxane) E Bis(pinacolato)diboron (B₂pin₂) E->F G This compound F->G Hydrolysis (e.g., Acidic workup)

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of (4-bromophenyl)(morpholino)methanone

This protocol describes the first step in the synthesis, the amidation of a halo-benzoyl halide with morpholine.

  • Materials: 4-Bromobenzoyl chloride, Morpholine, Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure: a. To a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq). b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with water and separate the organic layer. e. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. g. Purify the crude product by recrystallization or column chromatography to obtain pure (4-bromophenyl)(morpholino)methanone.

Experimental Protocol: Miyaura Borylation

This protocol outlines the conversion of the aryl halide to the corresponding boronic acid pinacol ester.[3]

  • Materials: (4-bromophenyl)(morpholino)methanone (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), Potassium acetate (KOAc) (3.0 eq), Anhydrous 1,4-Dioxane.

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add (4-bromophenyl)(morpholino)methanone, B₂pin₂, PdCl₂(dppf), and KOAc. b. Add anhydrous 1,4-dioxane to the flask. c. Degas the mixture by bubbling argon through the solution for 10-15 minutes. d. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. e. Monitor the reaction by TLC or GC-MS. f. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. g. Concentrate the filtrate under reduced pressure. The resulting crude this compound pinacol ester can often be used in the next step without further purification, or it can be purified by column chromatography. h. Hydrolysis of the pinacol ester to the boronic acid can be achieved during the aqueous workup of subsequent reactions or by specific acidic hydrolysis procedures.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. This compound serves as the organoboron component, enabling the introduction of the (morpholine-4-carbonyl)phenyl moiety onto a variety of molecular scaffolds.[4]

General Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for the coupling of an aryl bromide with this compound.[1][5]

  • Materials: Aryl halide (e.g., aryl bromide, 1.0 eq), this compound (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.05 eq), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Procedure: a. In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base. b. Add the solvent system. c. Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen). d. Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. e. Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). f. Wash the organic phase with water and brine. g. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow for a Typical Suzuki-Miyaura Reaction

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Base Solvent B Add Pd Catalyst A->B C Degas Mixture (e.g., N₂ or Ar purge) B->C D Heat to Reflux (80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Chromatography or Recrystallization) H->I

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Relevance in Drug Discovery and Medicinal Chemistry

The structural components of this compound—the morpholine ring and the phenylboronic acid—are both considered "privileged scaffolds" in medicinal chemistry.

  • The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. Its presence can also facilitate favorable interactions with biological targets.[6][7]

  • The Phenylboronic Acid Moiety: Phenylboronic acids are known to interact with various biological targets and are key components in several approved drugs and clinical candidates. They are particularly recognized for their ability to act as inhibitors of serine proteases and to interact with diol-containing structures on cell surfaces, such as sialic acids, which are often overexpressed in cancer cells.

Potential Role in Signaling Pathway Inhibition

While specific studies on this compound are limited, compounds containing morpholine and phenylboronic acid motifs have been implicated as inhibitors of key cellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: The morpholine ring is a common feature in many inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[6]

  • MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Boron-containing compounds have been shown to modulate this pathway.

The combination of these two pharmacologically important moieties in a single, versatile building block makes this compound a highly valuable tool for the synthesis of compound libraries aimed at discovering novel inhibitors of these and other critical signaling pathways.

Illustrative Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Potential Inhibition Site (Morpholine-containing compounds) Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR pathway, a target for morpholine-based inhibitors.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a key synthetic building block with significant potential in the development of new chemical entities for therapeutic and material science applications. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the pharmacologically relevant (morpholine-4-carbonyl)phenyl group into diverse molecular architectures. This guide has provided essential technical information, including physicochemical data and detailed experimental protocols, to support its effective use in research and development.

References

Molecular weight of 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug development. It details the compound's physicochemical properties, provides a representative experimental protocol for its synthesis, and illustrates the synthetic workflow.

Core Compound Properties

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine amide. This unique structure makes it a valuable reagent in organic synthesis, particularly for the development of targeted therapeutics. The boronic acid group can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems, while the morpholine group is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 235.04 g/mol []
Molecular Formula C₁₁H₁₄BNO₄[][3]
CAS Number 389621-84-5[]
Physical Form Solid
Melting Point 126-132 °C[4]
Boiling Point 481.6 ± 55.0 °C at 760 mmHg (Calculated)[4]
Density 1.3 ± 0.1 g/cm³ (Calculated)[4]
Purity (Commercial) ≥97%[5][6][7]
Storage Conditions Inert atmosphere, 2-8°C[3]
SMILES OB(O)c1ccc(cc1)C(=O)N2CCOCC2
InChI 1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2

Role in Drug Development

The compound serves as a versatile foundational unit for creating potential pharmacological interventions, with applications in oncology, endocrinology, and immunology.[] Phenylboronic acid derivatives are notably explored for glucose-sensitive drug delivery systems for diabetes therapy.[8] The morpholine ring is a "privileged pharmacophore" frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties, such as solubility and metabolic stability.[1] This makes the title compound a valuable starting material for synthesizing complex molecules with therapeutic potential.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound via the amidation of 4-Carboxyphenylboronic acid. This method is based on standard organic chemistry procedures for amide bond formation.

Materials and Reagents
  • 4-Carboxyphenylboronic acid

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Synthesis Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Carboxyphenylboronic acid (1 equivalent) and a suitable anhydrous solvent such as DCM or THF.

  • Activation: Add Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the suspension. Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Cool the flask to 0 °C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve morpholine (1.2 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis protocol described above.

Synthesis_Workflow Start Starting Materials: 4-Carboxyphenylboronic acid Morpholine Activation Activation of Carboxylic Acid Start->Activation Reagents Coupling Reagents: DCC, HOBt Anhydrous Solvent (DCM) Reagents->Activation Coupling Amide Bond Formation (Amidation) Activation->Coupling Add Morpholine Workup Aqueous Workup & Extraction Coupling->Workup Reaction Quench Purification Purification: Recrystallization or Chromatography Workup->Purification Product Final Product: 4-(Morpholine-4-carbonyl) phenylboronic acid Purification->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-carbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex organic molecules through cross-coupling reactions. Its structure, combining a phenylboronic acid moiety with a morpholine amide, imparts unique properties that are leveraged in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and detailed synthetic routes to this important reagent, including experimental protocols and characterization data.

Structure and Properties

This compound is an organic compound with the chemical formula C₁₁H₁₄BNO₄.[] It presents as a solid at room temperature.

Chemical Structure:

Key Identifiers and Properties:

PropertyValueReference
CAS Number 389621-84-5[]
Molecular Formula C₁₁H₁₄BNO₄[]
Molecular Weight 235.04 g/mol []
Appearance Solid
SMILES O=B(O)c1ccc(C(=O)N2CCOCC2)cc1
InChI Key KMNLIQJXZPBCDU-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, (4-bromophenyl)(morpholino)methanone. The second step is the conversion of this aryl bromide to the corresponding boronic acid. Two primary methods for this borylation are presented: a Miyaura borylation and a lithium-halogen exchange followed by borylation.

Step 1: Synthesis of (4-bromophenyl)(morpholino)methanone

This intermediate is synthesized via a standard amidation reaction between 4-bromobenzoyl chloride and morpholine.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A solution of morpholine (2.0 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. A base, such as triethylamine (2.0 equivalents), is added to the solution.

  • Addition of Acyl Chloride: A solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled morpholine solution under vigorous stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the 4-bromobenzoyl chloride.

  • Work-up: The reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1 M HCl) to remove excess morpholine and triethylamine hydrochloride, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield (4-bromophenyl)(morpholino)methanone as a solid.

Quantitative Data (Representative):

ReactantMolar Eq.Purity
4-Bromobenzoyl Chloride1.0>98%
Morpholine2.0>99%
Triethylamine2.0>99%
Product Yield Purity
(4-bromophenyl)(morpholino)methanone85-95%>98%
Step 2: Borylation of (4-bromophenyl)(morpholino)methanone

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts the aryl bromide to a boronate ester, which is subsequently hydrolyzed to the boronic acid.[2]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound pinacol ester

  • Reaction Setup: To a solution of (4-bromophenyl)(morpholino)methanone (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or DMSO, are added bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as PdCl₂(dppf) (0.03 equivalents), and a base, typically potassium acetate (3.0 equivalents).

  • Reaction: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to 80-100 °C for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound pinacol ester can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

  • Hydrolysis: The purified pinacol ester is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid solution (e.g., 1 M HCl).

  • Reaction: The mixture is stirred at room temperature for 4-12 hours. The progress of the hydrolysis can be monitored by TLC.

  • Isolation: The organic solvent is removed under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent to remove any unreacted pinacol ester. The aqueous layer is then concentrated or the product is precipitated by adjusting the pH. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data (Representative):

ReactantMolar Eq.Purity
(4-bromophenyl)(morpholino)methanone1.0>98%
Bis(pinacolato)diboron1.1>98%
PdCl₂(dppf)0.03>98%
Potassium Acetate3.0>99%
Product Yield Purity
This compound70-85% (over 2 steps)>97%

This method involves the formation of an organolithium intermediate, which then reacts with a borate ester.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A solution of (4-bromophenyl)(morpholino)methanone (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Lithiation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is then extracted with an organic solvent like ethyl acetate.

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

ReactantMolar Eq.Purity
(4-bromophenyl)(morpholino)methanone1.0>98%
n-Butyllithium1.1~2.5 M in hexanes
Triisopropyl borate1.2>98%
Product Yield Purity
This compound60-75%>97%

Characterization Data

The structure and purity of this compound are confirmed by standard analytical techniques.

  • ¹H NMR: Spectral data would show characteristic peaks for the aromatic protons, the morpholine protons, and the boronic acid hydroxyl protons.

  • ¹³C NMR: The spectrum would display resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight.

Experimental Workflow and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for producing this compound.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Borylation 4-Bromobenzoyl_chloride 4-Bromobenzoyl chloride Amidation Amidation Reaction (DCM, Et3N, 0°C to RT) 4-Bromobenzoyl_chloride->Amidation Morpholine Morpholine Morpholine->Amidation Intermediate (4-bromophenyl)(morpholino)methanone Amidation->Intermediate Borylation_Method Borylation (Miyaura or Li-Halogen Exchange) Intermediate->Borylation_Method Final_Product 4-(Morpholine-4-carbonyl) phenylboronic acid Borylation_Method->Final_Product

Caption: General two-step synthesis of this compound.

Logical Relationship of Synthesis Methods

The choice between the Miyaura borylation and the lithium-halogen exchange method depends on several factors including substrate tolerance, available equipment, and desired scale.

Synthesis_Choice Start Synthesis of This compound Miyaura Miyaura Borylation Start->Miyaura Li_Halogen Lithium-Halogen Exchange Start->Li_Halogen Advantages_Miyaura Advantages: Milder conditions Good functional group tolerance Miyaura->Advantages_Miyaura Considerations_Miyaura Considerations: Palladium catalyst cost Ligand sensitivity Miyaura->Considerations_Miyaura Advantages_Li_Halogen Advantages: No palladium catalyst required Rapid reaction at low temp. Li_Halogen->Advantages_Li_Halogen Considerations_Li_Halogen Considerations: Requires anhydrous conditions Strongly basic, less functional group tolerance Li_Halogen->Considerations_Li_Halogen

Caption: Decision factors for choosing a borylation method.

Conclusion

This compound is a key synthetic intermediate accessible through reliable and scalable synthetic routes. This guide provides the necessary technical details for its preparation, enabling researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic strategies for the discovery of new chemical entities. The choice of the borylation method can be tailored to the specific requirements of the synthesis, with both Miyaura borylation and lithium-halogen exchange offering viable pathways to the target molecule.

References

Spectroscopic Data for 4-(Morpholine-4-carbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Morpholine-4-carbonyl)phenylboronic acid, a compound of interest in drug discovery and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The methodologies for acquiring such data are detailed to assist researchers in their own characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2 (broad s)Singlet2HB(OH )₂
~7.95Doublet2HAr-H (ortho to -B(OH)₂)
~7.50Doublet2HAr-H (ortho to -C(O)N)
~3.60Multiplet4H-N-CH ₂- (Morpholine)
~3.45Multiplet4H-O-CH ₂- (Morpholine)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~169.0C =O (Amide)
~138.0Ar-C (ipso, attached to -C(O)N)
~134.5Ar-C H (ortho to -B(OH)₂)
~130.0 (broad)Ar-C (ipso, attached to -B(OH)₂)
~127.0Ar-C H (ortho to -C(O)N)
~66.5-O-C H₂- (Morpholine)
~45.0 (broad)-N-C H₂- (Morpholine)
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data (Solid State, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (B(OH)₂)
~3050MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (Morpholine)
~1630StrongC=O stretch (Amide)
~1600, ~1480MediumAromatic C=C stretch
~1350StrongB-O stretch
~1280StrongC-N stretch (Amide)
~1115StrongC-O-C stretch (Morpholine)
~750StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

m/zInterpretation
236.11[M+H]⁺ (Monoisotopic mass: 235.10)
218.10[M+H - H₂O]⁺
192.08[M+H - B(OH)₃]⁺
148.04[M+H - Morpholinecarbonyl group]⁺
121.03[C₇H₅O₂]⁺
86.06[Morpholine ring fragment]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of the exchangeable boronic acid protons. The solution would be transferred to a 5 mm NMR tube.

  • ¹H NMR: Spectra would be acquired on a 500 MHz spectrometer. A standard pulse sequence would be used with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width would be set to cover the range of 0-15 ppm.

  • ¹³C NMR: Spectra would be acquired on the same instrument at a frequency of 125 MHz. A proton-decoupled pulse sequence would be used to simplify the spectrum. A longer acquisition time and a larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

The solid sample of this compound would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) would be ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture would then be compressed in a pellet die under high pressure to form a transparent or translucent pellet. The pellet would be placed in the sample holder of an FT-IR spectrometer and the spectrum recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis would be performed using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The sample would be dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution would be introduced into the ESI source via direct infusion or through a liquid chromatography system. For positive ion mode, the spray voltage and other source parameters would be optimized to achieve stable ionization and maximize the signal of the protonated molecule [M+H]⁺. The mass spectrum would be acquired over a mass range of m/z 50-500.

Workflow Visualization

The general workflow for the spectroscopic characterization of a novel chemical entity like this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation report Technical Guide / Whitepaper Generation interpretation->report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document for this compound are predicted values based on the analysis of structurally related compounds and established spectroscopic principles. This information is intended for guidance and research purposes. Experimental verification is recommended for definitive structural elucidation.

Solubility of 4-(Morpholine-4-carbonyl)phenylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Morpholine-4-carbonyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. This guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of this compound and its analogues. Furthermore, a visualization of a standard solubility determination workflow is provided to offer a practical context for its application in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a polar morpholine carboxamide group and a boronic acid moiety, suggests a nuanced solubility profile across different organic solvents. Understanding this solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. This guide aims to equip researchers with the foundational knowledge and methodologies to effectively work with this compound.

Solubility Data

General Solubility Characteristics of Phenylboronic Acid

Phenylboronic acid generally exhibits high solubility in polar organic solvents and low solubility in nonpolar solvents. It is highly soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons.[1][2]

Quantitative Solubility of Phenylboronic Acid in Select Organic Solvents

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in a range of organic solvents. This data is intended to serve as a reference point for estimating the solubility of this compound.

SolventTypeSolubility of Phenylboronic AcidReference
MethanolPolar ProticEasily soluble[3][4]
Diethyl EtherPolar AproticEasily soluble[3][5]
AcetonePolar AproticHigh solubility[1][2]
3-PentanonePolar AproticHigh solubility[1][2]
Dipropyl EtherPolar AproticHigh solubility[1][2]
ChloroformNonpolarModerate solubility, slightly soluble[1][2][4]
BenzeneNonpolarInsoluble[3][4]
MethylcyclohexaneNonpolarVery low solubility[1][2]
WaterPolar Protic10 g/L (20 °C)[3][5]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents.

Experimental Protocol for Solubility Determination

A reliable method for experimentally determining the solubility of a compound like this compound is the dynamic (synthetic) method. This technique involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Apparatus
  • Compound of Interest: this compound (purified)

  • Organic Solvents: High-purity, anhydrous solvents of choice

  • Analytical Balance: Precision of at least 0.1 mg

  • Jacketed Glass Vessel: With a magnetic stirrer

  • Circulating Thermostat Bath: With programmable temperature control

  • Calibrated Thermometer or Temperature Probe

  • Luminance Probe or Laser and Photodetector: For turbidity measurement (optional, visual observation can be used)

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into the jacketed glass vessel.

    • Add a precise amount of the selected organic solvent to the vessel to achieve a known concentration.

  • Heating and Observation:

    • Place the vessel in the thermostat bath and begin stirring the mixture.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement:

    • Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of solid particles or instrumentally using a luminance probe or a laser and photodetector.

  • Determination of Dissolution Temperature:

    • The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection:

    • Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Accurately weigh This compound add_solvent Add precise amount of organic solvent weigh_solid->add_solvent Known Concentration heat_stir Controlled heating and stirring add_solvent->heat_stir monitor_turbidity Monitor turbidity (visual or instrumental) heat_stir->monitor_turbidity record_temp Record temperature of complete dissolution monitor_turbidity->record_temp Clear Solution repeat_exp Repeat for different concentrations record_temp->repeat_exp plot_curve Plot solubility curve (Solubility vs. Temperature) repeat_exp->plot_curve

Caption: Experimental workflow for determining the solubility of a compound using the dynamic method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a strong starting point for researchers. By referencing the solubility of phenylboronic acid and employing the detailed experimental protocol, scientists can effectively determine the solubility of the title compound in various organic solvents. This information is paramount for the successful application of this compound in research and development, particularly within the pharmaceutical industry.

References

Stability and Storage of 4-(Morpholine-4-carbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(Morpholine-4-carbonyl)phenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide is based on the well-established principles governing the stability of arylboronic acids and their derivatives.

Introduction to Arylboronic Acid Stability

This compound is a versatile building block in medicinal chemistry and drug discovery.[1] Like other arylboronic acids, its stability is a critical factor for ensuring the integrity of experimental results and the quality of synthesized materials. The primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond, which is often catalyzed by aqueous or acidic conditions. Oxidation and the formation of anhydrides (boroxines) are also potential degradation routes. The pinacol ester of this compound is often used to enhance stability and ease of handling.

Recommended Storage and Handling Conditions

Proper storage is essential to minimize degradation and extend the shelf life of this compound. The following table summarizes the recommended storage conditions based on general guidelines for arylboronic acids.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and hydrolysis from atmospheric moisture.
Light Store in the dark (Amber vial)Protects against potential light-induced degradation.
Moisture Tightly sealed containerPrevents hydrolysis of the boronic acid or its ester.

Handling Precautions:

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.

  • Use in a dry, well-ventilated area.

  • For the pinacol ester, storage at room temperature may be acceptable for short periods, but long-term storage should follow the recommendations for the free boronic acid.

Potential Degradation Pathways

The stability of this compound can be compromised by several factors, leading to the formation of impurities. Understanding these pathways is crucial for developing robust analytical methods and ensuring the quality of the material.

Potential Degradation Pathways A This compound B Protodeboronation A->B H+ / H2O C Oxidation A->C O2 / Light D Dehydration (Trimerization) A->D Heat / Vacuum E Hydrolysis (for Pinacol Ester) E->A F Pinacol Ester F->E H2O Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions A Prepare Stock Solution B Aliquot into Vials A->B C Heat B->C D Humidity B->D E Light B->E F Acid/Base B->F G Time Point Sampling C->G D->G E->G F->G H Analytical Testing (HPLC, NMR) G->H I Data Analysis H->I J Stability Report I->J

References

4-(Morpholine-4-carbonyl)phenylboronic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of 4-(Morpholine-4-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 389621-84-5), a compound frequently utilized in biomedical research and drug development.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical Identification and Physical Properties

Proper identification is the first step in safe chemical handling.

PropertyValue
Chemical Name This compound
CAS Number 389621-84-5
Molecular Formula C11H14BNO4
Molecular Weight 235.05 g/mol
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere

Source:[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Acute toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

GHS Pictogram:

  • GHS07: Exclamation Mark

Signal Word:

  • Warning

Source: Achmem

Toxicological Data

CompoundRouteSpeciesValue
Phenylboronic acidOralRatLD50: 740 mg/kg
MorpholineOralRatLD50: 1050 - 1900 mg/kg
MorpholineDermalRabbitLD50: 310 - 500 mg/kg

Source:[2][3][4][5][6]

Occupational exposure limits for morpholine have been established:

OrganizationTWASTEL
OSHA20 ppm-
NIOSH20 ppm30 ppm
ACGIH20 ppm-

Source:[7]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized protocols is essential when working with this compound.

Standard Operating Procedure for Handling

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

cluster_prep Pre-Handling Steps cluster_handling Handling Procedure cluster_post Post-Handling Steps prep Preparation handling Handling post Post-Handling spill Spill Response handling->spill In case of spill waste Waste Disposal a Review Safety Data Sheet (SDS) b Ensure fume hood is operational a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Work within a certified chemical fume hood c->d e Weigh solid in a tared, sealed container d->e f Avoid generating dust e->f g Keep container tightly closed when not in use f->g h Decontaminate work area g->h i Remove and properly dispose of PPE h->i j Wash hands thoroughly i->j j->waste

Standard Operating Procedure for Handling this compound.

Methodology:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the chemical fume hood is certified and functioning correctly. Don the required Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8]

  • Handling: All manipulations of the solid compound must be performed within a chemical fume hood to minimize inhalation exposure.[8] To prevent dust generation, weigh the powder in a tared, sealed container.[8] Always keep the container tightly closed when not in use.

  • Post-Handling: After use, decontaminate the work surface with a suitable solvent and cleaning agent. Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream. Wash hands and forearms thoroughly with soap and water.[8]

Emergency Spill Response Protocol

This protocol provides a systematic approach to managing a spill of this compound.

start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate assess Assess the spill evacuate->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill cleanup Contain and clean up spill using appropriate kit minor_spill->cleanup Trained personnel with PPE contact_ehs Contact Environmental Health & Safety (EHS) major_spill->contact_ehs Seek professional assistance decontaminate Decontaminate the area cleanup->decontaminate contact_ehs->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose end End dispose->end

Decision-making workflow for a chemical spill.

Methodology:

  • Immediate Actions: Evacuate the immediate spill area and alert nearby personnel.[9]

  • Assessment: Determine the extent of the spill. For a minor spill (a small amount that can be safely handled by trained laboratory personnel), proceed with cleanup. For a major spill, or if you are uncertain, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (Minor Spill):

    • Don appropriate PPE, including respiratory protection if dust is present.

    • Cover the spill with an absorbent material to prevent the powder from becoming airborne.[9][10]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[9] Avoid creating dust.

    • Clean the spill area with a wet cloth or paper towels, and place these in the hazardous waste container.[9]

  • Decontamination: Thoroughly decontaminate the spill area with soap and water or an appropriate laboratory detergent.[11]

  • Waste Disposal: Seal and label the hazardous waste container and dispose of it according to your institution's guidelines.[11]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Source:[5][12]

Storage and Disposal

Proper storage and disposal are vital to prevent accidents and environmental contamination.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] The recommended storage condition is at 2-8°C under an inert atmosphere to maintain its stability. Keep it segregated from incompatible materials such as strong oxidizing agents.

Disposal

Waste material should be treated as hazardous waste.

start Generate Waste collect Collect in a designated, labeled, and sealed container start->collect segregate Segregate from incompatible waste streams collect->segregate store Store in a designated hazardous waste area segregate->store dispose Arrange for disposal by certified hazardous waste personnel store->dispose end Disposal Complete dispose->end

Waste disposal workflow for this compound.

Methodology:

  • Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container.[3]

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.

References

Purity Analysis of 4-(Morpholine-4-carbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-(Morpholine-4-carbonyl)phenylboronic acid, a key building block in pharmaceutical synthesis. The purity of this reagent is critical to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, detailed experimental protocols, and data interpretation.

Introduction

This compound (CAS: 389621-84-5) is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine amide.[1][] The boronic acid group is a versatile functional group for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The morpholine group can influence solubility, metabolic stability, and other pharmacokinetic properties of a drug molecule. Given its importance, a thorough understanding of its purity profile is essential. This guide details a multi-pronged analytical approach to ensure the identity, purity, and quality of this compound.

Analytical Strategy Overview

A robust purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities. The recommended analytical workflow is depicted below.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation & Identification cluster_3 Elemental Composition cluster_4 Final Purity Assessment Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV LC_MS LC-MS Sample->LC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR EA Elemental Analysis (CHN) Sample->EA Report Certificate of Analysis HPLC_UV->Report LC_MS->Report NMR->Report MS Mass Spectrometry MS->Report EA->Report

Caption: Analytical workflow for the purity assessment of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for determining the purity of this compound and quantifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method is suitable for the analysis of this compound. Due to the polar nature of boronic acids, careful method development is required to achieve adequate retention and peak shape.[3]

Experimental Protocol:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the main peak and to identify impurities. An electrospray ionization (ESI) source in negative ion mode is often effective for the analysis of boronic acids.[4][5]

Experimental Protocol:

  • LC System: As described for HPLC-UV.

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR spectroscopy are powerful tools for the structural elucidation of the compound.[6] The morpholine moiety has characteristic signals in ¹H and ¹³C NMR spectra.[7][8]

NMR_Analysis_Logic cluster_nmr NMR Spectroscopy cluster_info Information Obtained Compound 4-(Morpholine-4-carbonyl) -phenylboronic acid 1H_NMR ¹H NMR Compound->1H_NMR 13C_NMR ¹³C NMR Compound->13C_NMR 11B_NMR ¹¹B NMR Compound->11B_NMR Proton_Env Proton Environment & Connectivity 1H_NMR->Proton_Env Carbon_Skeleton Carbon Framework 13C_NMR->Carbon_Skeleton Boron_Species Boronic Acid/ Boronate State 11B_NMR->Boron_Species

Caption: Logic diagram for structural confirmation by NMR spectroscopy.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • ¹¹B NMR:

    • Pulse Program: Proton-decoupled.

    • Acquisition Time: 0.1-0.2 seconds.

    • Relaxation Delay: 0.5 seconds.

    • Number of Scans: 128.

Expected Chemical Shifts (in DMSO-d₆):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H7.4 - 8.0127 - 135
Morpholine-H (adjacent to O)~3.6~66
Morpholine-H (adjacent to N)~3.4~42, ~48
B(OH)₂8.1 (broad)-

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula.

Experimental Protocol:

  • Instrument: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Theoretical Values for C₁₁H₁₄BNO₄:

  • Carbon (C): 56.21%

  • Hydrogen (H): 6.01%

  • Nitrogen (N): 5.96%

Summary of Purity Data

The following table summarizes typical analytical results for a high-purity batch of this compound.

Analytical TechniqueParameterSpecificationTypical Result
HPLC-UV Purity (by area %)≥ 98.0%99.2%
Individual Impurity≤ 0.5%0.3% (at RRT 1.2)
Total Impurities≤ 2.0%0.8%
LC-MS Molecular Weight235.04 g/mol [M-H]⁻ at m/z 234.1
¹H NMR StructureConforms to structureConforms
Elemental Analysis Carbon %55.2 - 57.2%56.15%
Hydrogen %5.8 - 6.2%6.05%
Nitrogen %5.8 - 6.1%5.92%

Potential Impurities

Understanding the synthetic route of this compound is key to identifying potential process-related impurities. A likely synthesis involves the reaction of 4-carboxyphenylboronic acid with morpholine.

Potential_Impurities Starting_Material_1 4-Carboxyphenylboronic acid Product 4-(Morpholine-4-carbonyl) -phenylboronic acid Starting_Material_1->Product Unreacted Starting_Material_2 Morpholine Starting_Material_2->Product Unreacted Byproduct De-boronated impurity Product->Byproduct Degradation Dimer Anhydride dimer Product->Dimer Self-condensation

References

Commercial Suppliers and Technical Guide for 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-(Morpholine-4-carbonyl)phenylboronic acid is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth overview of its commercial availability, key chemical data, a representative experimental protocol for its application, and a visualization of the typical reaction workflow.

Commercial Availability

A variety of chemical suppliers offer this compound and its pinacol ester derivative. The availability, purity, and quantity can vary between suppliers. Below is a summary of offerings from several prominent commercial vendors.

This compound
SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich389621-84-5Information not specified; sold under the "AldrichCPR" brand for early discovery research. Buyer assumes responsibility to confirm purity.[1]100 mg[1]
Thermo Scientific (Alfa Aesar)389621-84-598%[2]250 mg[2]
BOC Sciences389621-84-5Not specifiedAvailable as a main product.[]
AK Scientific, Inc.389621-84-5Not specifiedInquire for details.
Parchem389621-84-5Not specifiedInquire for details.
Achmem389621-84-5Not specifiedInquire for details.[4]
This compound, pinacol ester
SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich656239-38-297%[5]Discontinued, but information is available.[5]
Thermo Scientific (Alfa Aesar)656239-38-297%[6]1 g[6]
AK Scientific, Inc.1036991-25-9 (meta-isomer)95%Inquire for details.[7]

Physicochemical Properties

PropertyThis compoundThis compound, pinacol ester
Molecular Formula C₁₁H₁₄BNO₄[1][]C₁₇H₂₄BNO₄[5][6]
Molecular Weight 235.04 g/mol [1][]317.19 g/mol [5][6]
Appearance Solid[1]Solid[5]
Melting Point 126-132 °C[8]187-193 °C[5][9]

Application in Suzuki-Miyaura Coupling

This compound is frequently used as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds. The morpholine carbonyl moiety can influence the electronic properties of the molecule and provide a handle for further functionalization or for modulating pharmacokinetic properties in drug discovery.[]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., dioxane/water 4:1). Degas the solution by bubbling the inert gas through it for another 10-15 minutes. Add the palladium catalyst (0.01-0.05 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the constituent moieties suggest potential biological activities. Phenylboronic acid derivatives are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable tetrahedral intermediate with the catalytic serine residue.[10] This mechanism of action is the basis for the development of boronic acid-based drugs.

The morpholine heterocycle is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[11] Therefore, compounds synthesized using this compound may be of interest in targeting enzymes within various signaling cascades.

Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start: Assemble Reactants reactants Aryl Halide (1.0 eq) This compound (1.2-1.5 eq) Base (2.0-3.0 eq) start->reactants setup Reaction Setup in Schlenk Flask reactants->setup inert Purge with Inert Gas (Ar or N2) setup->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (80-110 °C, 2-24h) solvent_catalyst->reaction workup Cool, Dilute, and Wash reaction->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: A flowchart of the Suzuki-Miyaura coupling experimental workflow.

Potential Enzyme Inhibition Mechanism

Enzyme_Inhibition Hypothetical Enzyme Inhibition by a Phenylboronic Acid Derivative enzyme Serine Protease (Active Site with Ser-OH) complex Reversible Tetrahedral Complex (Ser-O-B(OH)2-R) enzyme->complex Covalent Bonding inhibitor This compound (R-B(OH)2) inhibitor->complex Binding inhibition Enzyme Inhibition (Blocked Catalytic Activity) complex->inhibition

Caption: A diagram illustrating the potential mechanism of enzyme inhibition.

References

Methodological & Application

Application Notes and Protocols for 4-(Morpholine-4-carbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Morpholine-4-carbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. This document offers detailed experimental protocols, a summary of reaction conditions, and visualizations of the underlying chemical processes to facilitate its application in research and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] this compound is a valuable reagent in this context, as the morpholine-4-carbonyl moiety can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to the resulting molecules. This makes it a particularly attractive building block in drug discovery programs.

Applications in Synthesis

The primary application of this compound is in the synthesis of biaryl compounds. These structural motifs are central to a vast array of pharmaceuticals and functional materials. The morpholine amide group can act as a hydrogen bond acceptor and influence the conformation of the final molecule, which can be critical for biological activity.

A notable example of its application is in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, in the development of Tank-binding kinase inhibitors, a derivative of this compound has been successfully employed in a Suzuki coupling reaction to construct a key intermediate, achieving a high yield of 80%. This highlights the utility of this building block in the synthesis of intricate molecular architectures.

Experimental Protocols

Below are generalized and specific protocols for conducting Suzuki-Miyaura coupling reactions using this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, THF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Specific Protocol Example: Coupling with an Aryl Bromide using PdCl₂(dppf)

This protocol is based on typical conditions for Suzuki-Miyaura reactions with aryl bromides.[2]

Procedure:

  • In a Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 0.03 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).

  • Heat the mixture to 85 °C and stir for 4 hours, or until the reaction is complete as indicated by TLC analysis.[3]

  • Cool the reaction to room temperature and add 20 mL of ethyl acetate.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings relevant to the application of phenylboronic acids. Note that specific data for this compound is limited in publicly available literature, and the entries below represent common conditions for analogous transformations.

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePhenylboronic AcidPdCl₂(dppf) (3)K₂CO₃DME/H₂O854High
4-BromoacetophenonePhenylboronic AcidPd(OAc)₂ (2)K₃PO₄Toluene1001295
Aryl ChloridePhenylboronic AcidPd₂(dba)₃/PCy₃ (2)K₃PO₄Dioxane1001870-90
Heteroaryl BromideThis compound derivativeNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified80

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_RX R-Pd(II)L2-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L2-R¹ PdII_RX->PdII_R_R1 R¹B(OH)₃⁻ Transmetalation Transmetalation PdII_R_R1->Pd0 Product R-R¹ (Product) PdII_R_R1->Product RedElim Reductive Elimination ArX R-X (Aryl Halide) Boronic R¹-B(OH)₂ (Boronic Acid) + Base Suzuki_Workflow Start Start Setup Reaction Setup (Reagents, Catalyst, Base, Solvent) Start->Setup Inert Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert Reaction Heating & Stirring (Monitor by TLC/LC-MS) Inert->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

References

Protocol for using 4-(Morpholine-4-carbonyl)phenylboronic acid as a building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile synthetic building block predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure incorporates a phenylboronic acid moiety, essential for the coupling reaction, and a morpholine-4-carbonyl group. The morpholine ring is a "privileged" scaffold in medicinal chemistry, often incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability. This building block is particularly relevant in the synthesis of kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 389621-84-5
Molecular Formula C₁₁H₁₄BNO₄
Molecular Weight 235.04 g/mol
Appearance Solid
Melting Point 126-132 °C
Storage Conditions Inert atmosphere (Argon or Nitrogen) at 2-8 °C
Solubility Soluble in polar organic solvents such as DMSO, THF, and DME.

Application: Synthesis of a PI3K Inhibitor Scaffold via Suzuki-Miyaura Coupling

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide to generate a core structure found in many PI3K inhibitors.

Experimental Protocol

Reaction Scheme:

Where X = Cl, Br, or I and Het = a heteroaromatic ring system (e.g., pyrimidine, quinazoline).

Materials:

  • This compound

  • Heteroaryl halide (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,2-dimethoxyethane (DME), 1,4-dioxane, toluene, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 3:1 to 4:1 mixture of organic solvent to aqueous base solution). Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst (0.05 - 0.10 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Representative Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving building blocks similar to this compound, which can be used as a starting point for optimization.

Coupling Partner (Example)Catalyst (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Typical Yield Range (%)
2-ChloropyrimidinePd(dppf)Cl₂ (5-10)Na₂CO₃ (2)DME/H₂O (4:1)90 - 10012 - 1860 - 85
4-BromoisoquinolinePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80 - 908 - 1270 - 90
6-Bromo-4-chloroquinolinePd(PPh₃)₄ (5)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80865 - 88

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each case.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Purge with Inert Gas (Ar/N₂) reagents->inert solvent Add Degassed Solvent and Catalyst inert->solvent heat Heat and Stir (80-120°C, 2-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up and Extraction monitor->extract Upon Completion purify Column Chromatography extract->purify product Isolated Product purify->product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor PI3K Inhibitor (e.g., containing the morpholine-carbonyl-phenyl moiety) Inhibitor->PI3K Inhibition

Applications of 4-(Morpholine-4-carbonyl)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with a wide range of therapeutic applications.[] Its unique structure, featuring a phenylboronic acid moiety and a morpholine carboxamide group, makes it an ideal synthon for introducing these key pharmacophores into drug candidates. This compound is particularly valuable in the development of kinase inhibitors, especially for targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

Key Applications

The primary application of this compound in medicinal chemistry is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide, enabling the construction of biaryl and heteroaryl-aryl scaffolds. These scaffolds are prevalent in a multitude of biologically active compounds.

Derivatives synthesized from this building block have shown significant potential as:

  • PI3K Inhibitors: The morpholine group is a well-established pharmacophore that can form crucial hydrogen bonds within the ATP-binding pocket of phosphoinositide 3-kinases (PI3Ks).[3][4]

  • Anticancer Agents: By targeting key signaling pathways like PI3K/Akt/mTOR, compounds derived from this compound can inhibit cell proliferation and induce apoptosis in cancer cells.[5]

  • Kinase Inhibitors: Beyond PI3K, the structural motifs accessible from this starting material are relevant for the development of inhibitors for a range of other kinases implicated in various diseases.

Data Presentation: Biological Activity of Derived Compounds

The following table summarizes the inhibitory activities of representative compounds synthesized using morpholine-containing building blocks in Suzuki-Miyaura coupling reactions, targeting the PI3K pathway.

Compound ClassTargetIC50 (nM)Cell LineReference
Thieno[3,2-d]pyrimidine DerivativePI3K p110α2.0-[3]
Thieno[3,2-d]pyrimidine Derivative-580 (Cell Proliferation)A375 Melanoma[3]
2,4-dimorpholinopyrimidine-5-carbonitrile (Compound 17p)PI3Kα31.8 ± 4.1-[6]
2,4-dimorpholinopyrimidine-5-carbonitrile (Compound 17p)PI3Kδ15.4 ± 1.9-[6]
BKM-120 (Reference Compound)PI3Kα44.6 ± 3.6-[6]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor progression. The morpholine moiety, often introduced using reagents like this compound, is a key feature in many inhibitors that target PI3K at the top of this cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Activation Inhibitor Morpholine-containing Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing compounds.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 2-Chloropyrimidine

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of arylboronic acids with chloropyrimidines.[7][8]

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv.), 2-chloropyrimidine (1.0 equiv.), and potassium carbonate (3.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and degassed water to the vial to achieve a final concentration of the limiting reagent of approximately 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-(morpholine-4-carbonyl)phenyl)pyrimidine.

Expected Yield: Based on similar reactions, yields for this type of coupling are expected to be in the range of 70-90%.[7]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification A 1. Add Reactants: - this compound - 2-Chloropyrimidine - K2CO3 B 2. Add Catalyst: - Pd(PPh3)4 A->B C 3. Add Solvents: - 1,4-Dioxane - Water B->C D 4. Seal Vial & Irradiate: - 100°C - 15 min C->D E 5. Cool & Dilute with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry, Filter & Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product: 2-(4-(morpholine-4-carbonyl)phenyl)pyrimidine

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: In Vitro Kinase Assay for PI3K Inhibition

This is a general protocol for assessing the inhibitory activity of a synthesized compound against a specific kinase, such as PI3Kα.

Materials:

  • Synthesized inhibitor compound (e.g., 2-(4-(morpholine-4-carbonyl)phenyl)pyrimidine derivative)

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP (with [γ-³²P]ATP for radiometric assay, or unlabeled for luminescence-based assays)

  • Kinase assay buffer

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the recombinant PI3Kα enzyme, and the diluted inhibitor compound.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP (spiked with [γ-³²P]ATP).

  • Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Transfer the reaction mixture to a filter plate to separate the phosphorylated PIP3 from the unreacted [γ-³²P]ATP.

  • Wash the filter plate to remove any unbound radioactivity.

  • Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare Serial Dilution of Inhibitor B 2. Add Assay Buffer, PI3Kα, and Inhibitor to Plate A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with PIP2 and [γ-32P]ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction E->F G 7. Transfer to Filter Plate & Wash F->G H 8. Add Scintillation Cocktail & Count G->H I 9. Calculate % Inhibition H->I J 10. Determine IC50 I->J K K J->K Inhibitory Potency

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(Morpholine-4-carbonyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(Morpholine-4-carbonyl)phenylboronic acid with various aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[1][2] this compound is a valuable building block in drug discovery due to the favorable physicochemical properties imparted by the morpholine carboxamide group. The electron-withdrawing nature of this substituent can influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. These notes provide a representative protocol and expected outcomes for the coupling of this boronic acid with a range of aryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with electronically modified substrates.

Experimental Protocol

The following protocol is adapted from a reported procedure for the Suzuki-Miyaura coupling of an aryl bromide containing a morpholine moiety with various arylboronic acids and can be applied to the reaction of this compound with aryl halides.[4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (distilled)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and potassium phosphate (K₃PO₄) (4.0 equivalents).

  • Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (7 mol%).

  • Add 1,4-dioxane (to achieve a concentration of ~0.07 M with respect to the boronic acid) and a small amount of water (e.g., 0.5 mL for an 8 mL dioxane reaction).[4]

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-120 °C and stir for 12-24 hours under an inert atmosphere.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids.

  • The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane).[4]

Data Presentation

While specific data for the coupling of this compound with a wide array of aryl halides is not available in a single source, the following table presents the yields obtained from a related study where N,N-bis(4-bromobenzyl)-4-morpholinylaniline was coupled with various substituted phenylboronic acids.[4] This data provides an indication of the expected yields when coupling partners with different electronic and steric properties are used.

EntryArylboronic Acid SubstituentYield (%)
14-Chloro78
24-Methyl82
34-Methoxy83

Reaction Conditions: N,N-bis(4-bromobenzyl)-4-morpholinyl amine (1.0 equiv), arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (7 mol%), K₃PO₄ (4.0 equiv), 1,4-dioxane/water, 90 °C, 24 h.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base (K₃PO₄) catalyst Add Catalyst: Pd(PPh₃)₄ reagents->catalyst solvent Add Solvents: 1,4-Dioxane/Water catalyst->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir (90-120 °C, 12-24h) degas->heat cool Cool to RT heat->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow.

Catalytic Cycle Diagram

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X transmetalation Transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² pd2_complex->biaryl_pd_complex R²-B(OH)₂ (Base) biaryl_pd_complex->pd0 R¹-R² reductive_elimination Reductive Elimination

Catalytic Cycle of the Suzuki-Miyaura Reaction.

References

Application Notes and Protocols: 4-(Morpholine-4-carbonyl)phenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive boronic acid moiety and a morpholine carboxamide group, makes it an ideal component for the synthesis of complex organic molecules with potential therapeutic applications. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds common in many drug candidates. The morpholine group can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors.

Key Applications in Drug Discovery

The 4-(morpholine-4-carbonyl)phenyl moiety is a significant structural component in a variety of bioactive molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

One of the most critical signaling pathways where kinases are central is the RAS-RAF-MEK-ERK pathway. Activating mutations in proteins along this pathway, such as BRAF, are common in many cancers, including melanoma.[2] The development of inhibitors that target mutated forms of BRAF, such as BRAF V600E, has been a successful therapeutic strategy.[3][4] The morpholine-containing scaffold can contribute to the potency and selectivity of these inhibitors.

Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway, a common target for inhibitors synthesized using this compound.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation_Survival Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->RAF

Diagram 1: Simplified RAS-RAF-MEK-ERK Signaling Pathway and BRAF Inhibition.

Synthesis of Bioactive Molecules via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.[5] This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an aryl or vinyl halide.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - Aryl Halide - Boronic Acid - Palladium Catalyst - Ligand - Base - Solvent Heating Heat under Inert Atmosphere (e.g., N2 or Ar) Reactants->Heating Quench Quench Reaction Heating->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Final_Product Bioactive Molecule Purify->Final_Product Characterize (NMR, MS, etc.)

Diagram 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R2-B(OR)3]- PdII_Biaryl R1-Pd(II)L2-R2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R1-R2

References

Application Notes and Protocols: Synthesis of Bio-active Derivatives from 4-(Morpholine-4-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile building block in medicinal chemistry and drug discovery. Its structure combines a reactive boronic acid moiety, suitable for carbon-carbon bond formation, with a morpholine-amide group, a common pharmacophore in CNS-active compounds and kinase inhibitors.[][2] The morpholine ring can enhance aqueous solubility and metabolic stability, and its amide linkage provides a key hydrogen bond acceptor. This document provides detailed protocols for the synthesis of derivatives from this valuable starting material, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Core Applications

Derivatives of this compound are of significant interest in the development of novel therapeutics, particularly in the following areas:

  • Oncology: As inhibitors of protein kinases and other enzymes involved in cancer signaling pathways.

  • Central Nervous System (CNS) Disorders: The morpholine moiety is a well-established scaffold for drugs targeting the CNS.[2]

  • Immunology and Endocrinology: As modulators of various biological targets.[]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl Halide (Ar-X)ProductCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole4'-Methoxy-N-morpholinobiphenyl-4-carboxamidePd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001292
23-Iodopyridine4-(Pyridin-3-yl)-N-(morpholino)benzamidePd(PPh₃)₄ (5)Cs₂CO₃ (2.5)1,2-Dimethoxyethane/H₂O (3:1)901685
32-Chlorobenzonitrile4'-(Cyano)-N-morpholinobiphenyl-2-carboxamidePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)1102478
4Methyl 4-bromobenzoateMethyl 4'-(morpholine-4-carbonyl)biphenyl-4-carboxylatePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃ (2.0)DMF/H₂O (4:1)1001288

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where indicated.

  • Palladium catalysts are sensitive to air and should be handled accordingly.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.

  • Under the inert atmosphere, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously overnight (approximately 12-16 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.

Visualizations

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4]

Experimental Workflow

Workflow start Combine Reactants, Base, and Catalyst inert Establish Inert Atmosphere start->inert add_solvent Add Degassed Solvents inert->add_solvent react Heat and Stir Reaction Mixture add_solvent->react workup Aqueous Workup and Extraction react->workup purify Purification (e.g., Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester is a versatile synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid pinacol ester moiety, makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the morpholine-4-carbonyl group can enhance the pharmacological properties of target molecules, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this reagent, with a focus on its role in the synthesis of biologically active compounds.

Key Applications

The primary applications of this compound pinacol ester are centered around its utility as a building block in organic synthesis, particularly for the construction of complex biaryl structures.

  • Medicinal Chemistry and Drug Discovery: This reagent is a key intermediate in the synthesis of therapeutic agents. A notable application is in the preparation of Inositol-Requiring Enzyme 1α (IRE-1α) inhibitors, which are under investigation for the treatment of various diseases, including cancer and autoimmune disorders.[1] The morpholine moiety is a common feature in bioactive molecules, often introduced to improve pharmacokinetic profiles.

  • Suzuki-Miyaura Cross-Coupling Reactions: As a boronic acid pinacol ester, this compound is an ideal substrate for Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds between sp2-hybridized carbon atoms, and is a cornerstone of modern synthetic chemistry for creating biaryl and heteroaryl-aryl structures.

  • Potential in Materials Science: Phenylboronic acid pinacol esters are known to be responsive to reactive oxygen species (ROS). While not yet documented specifically for this morpholine-substituted version, this chemical property suggests potential applications in the development of ROS-responsive drug delivery systems, sensors, or smart materials.

Application 1: Synthesis of IRE-1α Inhibitors via Suzuki-Miyaura Coupling

Inositol-Requiring Enzyme 1α (IRE-1α) is a key protein in the unfolded protein response (UPR), a cellular stress response pathway. Inhibition of IRE-1α is a promising therapeutic strategy for various diseases. This compound pinacol ester has been utilized as a key building block in the synthesis of potent IRE-1α inhibitors.[1]

The core of this application is a Suzuki-Miyaura cross-coupling reaction, where the boronic acid pinacol ester is coupled with a suitable aryl or heteroaryl halide to construct the inhibitor's scaffold.

IRE-1α Signaling Pathway

The diagram below illustrates the central role of IRE-1α in the unfolded protein response. Under endoplasmic reticulum (ER) stress, IRE-1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the splicing of XBP1 mRNA, producing a potent transcription factor (XBP1s) that upregulates genes to resolve ER stress. Inhibitors synthesized using the title compound can block this signaling cascade.

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus MisfoldedProteins Misfolded Proteins IRE1a_inactive IRE1α (inactive monomer) MisfoldedProteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active dimer) Autophosphorylation IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity (splicing) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes Transcription Activation Inhibitor IRE-1α Inhibitor Inhibitor->IRE1a_active Inhibition Suzuki_Workflow A 1. Combine Reactants - Aryl Halide - Boronic Ester - Base B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Catalyst & Solvents - Palladium Catalyst - Anhydrous Organic Solvent - Degassed Water B->C D 4. Reaction (Heat and Stir) C->D E 5. Work-up - Dilute - Wash (Water, Brine) - Dry D->E F 6. Purification - Column Chromatography or - Recrystallization E->F G 7. Product Analysis (NMR, MS) F->G ROS_Cleavage cluster_Conjugate Polymer-Drug Conjugate Polymer Polymer Carrier Linker 4-(Morpholine-4-carbonyl) -phenylboronic acid pinacol ester Polymer->Linker Covalent Bond Drug Drug Payload Linker->Drug Covalent Bond Cleaved_Linker Phenolic Product Linker->Cleaved_Linker Released_Drug Released Drug Linker->Released_Drug Release ROS ROS (e.g., H₂O₂) ROS->Linker Oxidative Cleavage

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Morpholine-4-carbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or gives low yields, a systematic check of the following key parameters is the best starting point:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[1] Ensure your palladium source and phosphine ligands are fresh and have not been degraded by improper storage.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid.[1][2] It is critical to ensure that solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][3]

  • Reagent Quality: Verify the purity of your aryl halide, base, and this compound. Electron-deficient boronic acids can be susceptible to degradation.[2]

Q2: I suspect my this compound is decomposing during the reaction. What is this side reaction and how can I minimize it?

A2: The primary decomposition pathway for boronic acids, especially electron-deficient ones, is protodeboronation.[2][4] This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[4] To minimize protodeboronation:

  • Choose a Milder Base: Strong bases can accelerate protodeboronation.[5] Consider using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2][6]

  • Use Anhydrous Conditions: While some Suzuki protocols use water, it can be a proton source for this side reaction.[2] For sensitive substrates, using anhydrous, degassed solvents is recommended.[7]

  • Lower Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for a shorter duration can reduce the extent of decomposition.[2][7]

  • Convert to a More Stable Boron Reagent: If decomposition persists, consider converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or a MIDA boronate, which are more resistant to protodeboronation.[2][7]

Q3: How do I select the appropriate base for my coupling reaction?

A3: The base is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[6][8] The choice of base can significantly impact yield.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common and versatile bases, often used in aqueous solvent mixtures.[7] Cesium carbonate is stronger and can be effective for more challenging couplings.

  • Phosphates (K₃PO₄): A moderately strong base that is often effective in anhydrous conditions and can be beneficial for substrates sensitive to stronger bases.[6]

  • Fluorides (KF, CsF): These are particularly useful for reactions involving base-sensitive functional groups, such as esters or the amide in your substrate, as they are less likely to cause hydrolysis.[7]

Q4: What is the best solvent for coupling with this compound?

A4: The ideal solvent must dissolve all reactants to ensure an efficient reaction. Poor solubility is a common reason for failure.[7]

  • Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane/water, THF/water, or DME/water are very common and effective for a wide range of substrates.[7]

  • Anhydrous Solvents: If protodeboronation is a concern, using anhydrous toluene or dioxane with a suitable base (e.g., powdered K₃PO₄) is a good strategy.[6]

Detailed Troubleshooting Guides

Problem 1: Low to No Yield of Desired Product

This is the most common issue encountered. The following guide provides a systematic approach to diagnosing and solving the problem.

G start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Boronic Acid (1.2-1.5 eq) - Fresh Catalyst/Ligand - Anhydrous & Degassed Solvent start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Proper degassing? - No leaks in setup? check_reagents->check_atmosphere check_conditions 3. Review Reaction Conditions - Base appropriate? - Temperature optimal? check_atmosphere->check_conditions optimize_base Screen Different Bases (K₃PO₄, Cs₂CO₃, KF) check_conditions->optimize_base If issues persist optimize_catalyst Screen Catalyst/Ligand System (e.g., XPhos Pd G3/G4, Pd(dppf)Cl₂) optimize_base->optimize_catalyst optimize_temp Vary Temperature (RT to 110 °C) optimize_catalyst->optimize_temp success Reaction Successful optimize_temp->success Optimization Complete

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Potential Cause Detailed Solution
Inactive Catalyst or Ligand The active Pd(0) species is sensitive to oxygen.[3] Phosphine ligands can also be oxidized. Solution: Use a freshly opened bottle of the palladium precatalyst and ligand. Consider using more air- and moisture-stable precatalysts like Buchwald's G3 or G4 palladacycles (e.g., XPhos Pd G3).[1]
Protodeboronation of Boronic Acid This compound is electron-deficient, making it susceptible to this side reaction where the boronic acid is replaced by hydrogen.[2][4] Solution: 1) Use a milder base (K₃PO₄, KF).[2] 2) Lower the reaction temperature.[7] 3) Use strictly anhydrous conditions.[7] 4) Convert the boronic acid to its more stable pinacol ester.
Inappropriate Base or Solvent The base may be too weak to activate the boronic acid or too strong, causing degradation.[3] The solvent may not adequately dissolve all components. Solution: Screen a panel of bases and solvents. A common starting point is K₂CO₃ in a Dioxane/H₂O mixture.[7] If that fails, try K₃PO₄ in anhydrous dioxane.
Poor Aryl Halide Reactivity The reactivity of the coupling partner significantly impacts the reaction.[2] Reactivity Order: I > Br > OTf >> Cl.[2] Solution: If using an aryl chloride, a more specialized and highly active catalyst system is required, often with bulky, electron-rich phosphine ligands like XPhos or SPhos.[2]
Problem 2: Significant Side Product Formation

The presence of impurities can complicate purification and indicates suboptimal reaction conditions.

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions ArBOH Ar-B(OH)₂ ArAr Ar-Ar' (Desired Product) ArBOH->ArAr Pd(0), Base ArX Ar'-X ArX->ArAr ArH Ar-H (Protodeboronation) ArAr_homo Ar-Ar (Homocoupling) ArBOH_side Ar-B(OH)₂ ArBOH_side->ArH [H+] ArBOH_side->ArAr_homo O₂, Pd(0)

Caption: Pathways for desired product formation versus common side reactions.

Side Product Cause Mitigation Strategy
Homocoupling of Boronic Acid (Ar-Ar) This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1]Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]
Protodeboronation Product (Ar-H) Cleavage of the C-B bond by a proton source, exacerbated by high temperatures and strong bases.[4]Use milder bases (K₃PO₄, KF), lower the reaction temperature, and use anhydrous solvents to remove water as a potential proton source.[2][7]
Hydrolysis of Morpholine Amide The amide functional group can be sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures.Avoid strong hydroxide bases (e.g., NaOH, KOH). Use carbonate or phosphate bases. If hydrolysis is still observed, KF is an even milder option.[7] Minimize reaction time and temperature.

Experimental Protocols

General Protocol for Suzuki Coupling

This is a representative procedure and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can be done by evacuating and back-filling the vessel three times.[2]

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, or anhydrous Toluene) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[1][7]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.[6][7]

  • Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the limiting starting material is consumed (typically 2–24 hours).[1][6]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1]

Data Presentation: Recommended Screening Conditions

For difficult couplings, screening a variety of parameters is often necessary.

Table 1: Suggested Base and Solvent Combinations for Screening

Base (equiv) Solvent System Typical Temp. (°C) Notes
K₂CO₃ (2.0)Dioxane / H₂O (4:1)80 - 100Standard, general-purpose conditions.
K₃PO₄ (3.0)Anhydrous Toluene90 - 110Good for minimizing protodeboronation.[6]
Cs₂CO₃ (2.0)Dioxane / H₂O (10:1)80 - 100More potent base, good for less reactive halides.[7]
KF (3.0)Anhydrous Dioxane90 - 110Mild conditions, ideal for base-sensitive groups.[7]

Table 2: Common Palladium Catalysts & Ligands

Catalyst / Precatalyst Ligand Typical Loading (mol%) Application Notes
Pd(PPh₃)₄(included)2 - 5Classic catalyst, but can be slow and require higher temps.
Pd(OAc)₂SPhos / XPhos1 - 2Requires in-situ reduction; Buchwald ligands are excellent for challenging couplings.[6]
Pd₂(dba)₃SPhos / XPhos1 - 2Common Pd(0) source, used with an external ligand.
XPhos Pd G3/G4(included)1 - 2Highly active, air- and moisture-stable palladacycles. Excellent for a broad range of substrates, including aryl chlorides.[1]
Pd(dppf)Cl₂(included)2 - 5Robust and reliable catalyst for a variety of couplings.[7]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 pd_complex2->pd0 re_label Reductive Elimination pd_complex2->re_label arar Ar-Ar' oa_label Oxidative Addition oa_label->pd_complex1 tm_label Transmetalation tm_label->pd_complex2 re_label->arar arx Ar-X arx->oa_label arbor Ar'-B(OH)₂ + Base arbor->tm_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Reaction Yield with 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize reaction yields when using 4-(Morpholine-4-carbonyl)phenylboronic acid in your experiments, primarily focusing on Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound, an electron-deficient boronic acid.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids, can often be traced back to a few key areas. Begin with a systematic check of your reagents and reaction setup:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: this compound, being electron-deficient, is particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Use fresh, high-purity boronic acid. Consider converting it to a more stable pinacol ester if stability issues persist.[1]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and typically require specialized, highly active catalyst systems.[1][3]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and may degrade over time.[1][4] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species, a step which can sometimes be inefficient.[5]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical.[1][4] Oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, and can also promote the homocoupling of the boronic acid.[6] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[4]

    • Solvent and Base Purity: Use anhydrous and properly degassed solvents.[1] Ensure your base is of high purity and has been stored correctly to avoid introducing excess water.

Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a significant challenge with electron-deficient arylboronic acids.[2][7] Here are several strategies to mitigate it:

  • Choice of Base: The base is essential for the catalytic cycle but can also promote protodeboronation.[8] Using milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ can be advantageous over stronger bases like hydroxides.[1][9]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[2] If possible, employing anhydrous conditions can help minimize this side reaction.[1]

  • Temperature Control: Excessively high temperatures can accelerate the rate of protodeboronation.[5] Aim for the lowest temperature that allows the desired reaction to proceed at a reasonable rate.

  • Reaction Time: Prolonged reaction times can increase the extent of protodeboronation.[4] Monitor your reaction's progress (e.g., by TLC or LC-MS) to determine the optimal time for quenching the reaction.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1][10]

Q3: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. What causes this and how can I prevent it?

A3: Homocoupling is another common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen and Pd(II) species.[6] To prevent this:

  • Rigorous Degassing: Thoroughly degas your solvent and the entire reaction setup to remove dissolved oxygen.[5]

  • Use of a Pd(0) Source: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes be beneficial compared to a Pd(II) precatalyst which might not be fully reduced to the active Pd(0) state.[5]

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different ligands may be necessary.

Q4: My reaction seems to have stalled. What can I do to improve the conversion?

A4: Stalled reactions can be due to catalyst deactivation or suboptimal reaction conditions. Consider the following:

  • Catalyst System: For a challenging, electron-deficient substrate like this compound, a standard catalyst like Pd(PPh₃)₄ may have lower activity.[9] Consider using more active, modern catalyst systems, such as those employing Buchwald-type phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[9]

  • Temperature: If the reaction is sluggish at a lower temperature, a moderate increase may improve the rate and conversion. However, be mindful of potential side reactions at higher temperatures.[4]

  • Solvent: The solvent system plays a critical role in solubility and reaction kinetics.[11] Common and effective solvent systems include mixtures of an organic solvent (like dioxane, toluene, or THF) with water.[6][12] Screening different solvent systems can be beneficial.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters that can be adjusted to optimize the Suzuki-Miyaura coupling of this compound.

Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Substrates

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[9]Air-sensitive, higher cost.[9]1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[9]Air-sensitive, higher cost.[9]1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.[9]Lower activity for challenging substrates, may require higher temperatures.[9]2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.[9]May not be as active as Buchwald-type systems for this substrate class.[9]2-5

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

BaseCommon SolventsKey Considerations
K₃PO₄ Toluene/H₂O, Dioxane/H₂OEffective for many Suzuki couplings, promotes high reaction rates. A milder base that can help minimize protodeboronation.[1][9]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OCommon and effective base of moderate strength.[9]
Cs₂CO₃ THF, DioxaneStrong base that can accelerate slow reactions, but may also promote side reactions.[9]
Et₃N Acetonitrile, THFOrganic base, useful in anhydrous conditions, but may not be strong enough for this substrate.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 9:1 mixture)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, ligand, and base.[13]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[13]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.[13]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to optimizing your reactions.

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Weigh Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Catalyst & Ligand - Base (2-3 eq) glassware Flame-dry glassware and add stir bar reagents->glassware degas Purge vessel with inert gas (Ar or N2) glassware->degas add_solvent Add degassed solvent degas->add_solvent heat Heat to desired temperature (e.g., 80-100 °C) add_solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor quench Cool to RT & Quench monitor->quench extract Dilute & perform aqueous extraction quench->extract dry Dry organic layer & concentrate extract->dry purify Purify by chromatography dry->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_solutions Potential Solutions start Low Reaction Yield Observed boronic_acid Boronic Acid Degradation? (Protodeboronation) start->boronic_acid catalyst Catalyst/Ligand Inactive? (Oxidation) start->catalyst halide Aryl Halide Low Reactivity? (e.g., Aryl-Cl) start->halide atmosphere Inert Atmosphere? (Check for O2 leaks) start->atmosphere temp Temperature Too Low/High? start->temp base_solvent Suboptimal Base/Solvent? start->base_solvent sol_boronic Use fresh boronic acid or convert to pinacol ester boronic_acid->sol_boronic sol_catalyst Use fresh catalyst/ligand; Switch to more active system (e.g., Buchwald) catalyst->sol_catalyst sol_halide Use more active catalyst; Increase temperature halide->sol_halide sol_atmosphere Improve degassing procedure atmosphere->sol_atmosphere sol_temp Screen temperature range temp->sol_temp sol_base_solvent Screen alternative bases and solvents base_solvent->sol_base_solvent

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 4-(Morpholine-4-carbonyl)phenylboronic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can include:

  • Boroxines (Anhydrides): These are cyclic trimers that form from the dehydration of the boronic acid. They can often be converted back to the desired boronic acid during purification.

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as the corresponding aryl halide or organometallic precursors.

  • Homocoupling Byproducts: Dimers of the starting material may form during the synthesis.[1]

  • Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of the corresponding morpholine-substituted benzene.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material.[2]

  • Column Chromatography: Silica gel chromatography can be used, but boronic acids can sometimes be challenging to purify on silica.[1][2] Reverse-phase chromatography may also be an option.

  • Acid-Base Extraction: Exploiting the acidic nature of the boronic acid group allows for separation from non-acidic impurities.[1][3]

  • Derivatization: The boronic acid can be converted to a more easily purified derivative, such as a diethanolamine adduct, and then reverted to the pure boronic acid.[2]

Q3: My purified this compound shows poor solubility. What could be the issue?

A3: Poor solubility could indicate the presence of boroxine anhydrides. These anhydrides are generally less soluble than the corresponding boronic acid. Recrystallization from a solvent system containing water can help hydrolyze the boroxine back to the more soluble boronic acid.[4]

Q4: Can I use normal-phase silica gel chromatography to purify this compound?

A4: While possible, purifying boronic acids on silica gel can be challenging due to their polarity and potential for streaking on TLC plates.[1] Using a mobile phase containing a small amount of a polar solvent like methanol or acetone may be necessary.[1] Some literature suggests that impregnating the silica gel with boric acid can improve separation for some boronic esters.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product "Oils Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or a solvent mixture.
Impurities are depressing the melting point.Attempt a preliminary purification by another method, such as an acid-base extraction, before recrystallization.
Streaking on TLC During Column Chromatography The compound is interacting strongly with the stationary phase.Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent to improve the peak shape.[1]
The compound is degrading on the silica gel.Consider using neutral alumina for chromatography or an alternative purification method.[1]
Incomplete Separation of Impurities by Extraction The pH of the aqueous layer was not optimal.Ensure the pH is sufficiently basic (e.g., pH > 10) to deprotonate the boronic acid and transfer it to the aqueous phase.
The organic and aqueous phases were not mixed sufficiently.Ensure thorough mixing during the extraction process to allow for efficient partitioning.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will need to be optimized for your specific crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating the acidic boronic acid from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous basic solution (e.g., 1 M NaOH)

  • Aqueous acidic solution (e.g., 1 M HCl)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the crude product in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with an aqueous basic solution. The boronic acid will deprotonate and move into the aqueous layer.

  • Separate the aqueous layer. Repeat the extraction of the organic layer if necessary.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with an aqueous acidic solution until the this compound precipitates out.

  • Collect the solid product by vacuum filtration.

  • Alternatively, extract the acidified aqueous layer with a fresh portion of organic solvent.

  • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified product.

Workflow and Logic Diagrams

Purification_Troubleshooting start Crude Product check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_pure Purity Acceptable? check_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No column Column Chromatography is_pure->column extraction Acid-Base Extraction is_pure->extraction final_product Pure Product is_pure->final_product Yes recrystallization_issue Recrystallization Issues? recrystallization->recrystallization_issue column_issue Chromatography Issues? column->column_issue extraction_issue Extraction Issues? extraction->extraction_issue recrystallization_issue->check_purity No low_recovery Low Recovery recrystallization_issue->low_recovery Yes oiling_out Oiling Out recrystallization_issue->oiling_out column_issue->check_purity No streaking Streaking/Poor Separation column_issue->streaking Yes extraction_issue->check_purity No incomplete_separation Incomplete Separation extraction_issue->incomplete_separation Yes

Caption: Troubleshooting workflow for purification.

Purification_Methods crude Crude this compound recrystallize Recrystallization crude->recrystallize chromatography Column Chromatography crude->chromatography extract Acid-Base Extraction crude->extract recrystallize_details Solvent Screening Slow Cooling recrystallize->recrystallize_details pure_product Pure Product recrystallize->pure_product chromatography_details Silica or Reverse Phase Eluent Optimization chromatography->chromatography_details chromatography->pure_product extract_details pH Control Solvent Choice extract->extract_details extract->pure_product

Caption: Overview of purification methods.

References

Technical Support Center: 4-(Morpholine-4-carbonyl)phenylboronic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Morpholine-4-carbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize synthetic protocols involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. The electron-withdrawing nature of the morpholine-4-carbonyl group can increase the susceptibility of the boronic acid to certain side reactions.

Q2: What is protodeboronation and why is it a concern with this reagent?

A2: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of N-phenylmorpholine-4-carboxamide as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupled product. Phenylboronic acids with electron-withdrawing substituents, such as the morpholine-4-carbonyl group, can be more prone to this side reaction, particularly under specific pH conditions.

Q3: How can I minimize homocoupling of this compound?

A3: Homocoupling results in the formation of 4,4'-bis(morpholine-4-carbonyl)biphenyl. This side reaction is often promoted by the presence of oxygen and certain palladium species. To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a pre-catalyst or ensuring the complete reduction of Pd(II) to Pd(0) can also be beneficial.

Q4: Is the morpholine-amide bond stable under typical Suzuki-Miyaura coupling conditions?

A4: Generally, the morpholine-amide bond is robust and stable under standard Suzuki-Miyaura conditions, which typically involve a palladium catalyst and a mild base. However, prolonged exposure to harsh basic conditions (e.g., high concentrations of strong bases like NaOH or KOH) and elevated temperatures could potentially lead to hydrolysis, yielding 4-boronobenzoic acid. It is advisable to use milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) to mitigate this risk.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Recommendation Experimental Protocol
Protodeboronation Use anhydrous solvents and reagents. Optimize the base and solvent system. Consider using a boronic ester derivative (e.g., pinacol ester) for increased stability.Protocol for Minimizing Protodeboronation: 1. Thoroughly dry all glassware in an oven. 2. Use anhydrous solvents (e.g., freshly distilled THF or dioxane). 3. Employ a milder base such as K₃PO₄ or Cs₂CO₃. 4. Run the reaction under a strict inert atmosphere (N₂ or Ar). 5. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
Homocoupling Ensure rigorous degassing of all solvents and reagents. Use a Pd(0) catalyst source or a pre-catalyst.Degassing Protocol: 1. Sparge the solvent with an inert gas (N₂ or Ar) for at least 30 minutes. 2. Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and ligand. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.Catalyst Screening: Perform small-scale parallel reactions with different catalyst/ligand combinations to identify the most effective system for your specific substrates.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress.Temperature Optimization: Set up several small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and analyze the product distribution at various time points.
Problem 2: Presence of Significant Byproducts in the Final Product Mixture
Byproduct Identification Mitigation Strategy
N-phenylmorpholine-4-carboxamide Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.Follow the protocols for minimizing protodeboronation.
4,4'-bis(morpholine-4-carbonyl)biphenyl MS and NMR spectroscopy.Implement rigorous degassing procedures and maintain an inert atmosphere.
4-Boronobenzoic acid Can be detected by LC-MS.Use milder bases (e.g., K₂CO₃, K₃PO₄) and avoid prolonged heating at high temperatures.

Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding of the reaction dynamics, the following diagrams illustrate key processes.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ / Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Low Yield or Impure Product check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Identify Byproducts by LC-MS/NMR check_conditions->analyze_byproducts protodeboronation Protodeboronation Suspected analyze_byproducts->protodeboronation homocoupling Homocoupling Suspected analyze_byproducts->homocoupling hydrolysis Amide Hydrolysis Suspected analyze_byproducts->hydrolysis optimize Optimize Reaction Conditions protodeboronation->optimize Use anhydrous conditions, milder base homocoupling->optimize Degas thoroughly, use Pd(0) source hydrolysis->optimize Use milder base, lower temperature

Caption: A logical workflow for troubleshooting common issues.

This technical support center provides a foundational guide for working with this compound. For further assistance, consulting detailed literature precedents for similar transformations is highly recommended.

Improving the stability of 4-(Morpholine-4-carbonyl)phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Morpholine-4-carbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this reagent in solution during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized, leading to the formation of phenolic byproducts. This can be initiated by dissolved oxygen or other oxidizing agents present in the solution.[3]

Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?

A2: For optimal stability:

  • Solid Form: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4] Avoid exposure to moisture and light.

  • In Solution: It is highly recommended to prepare solutions fresh before use. If storage is necessary, use an anhydrous aprotic solvent, store at low temperatures (e.g., -20°C), and under an inert atmosphere. Long-term storage in protic or aqueous solvents is not recommended due to the risk of hydrolysis.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of arylboronic acids in aqueous media is highly pH-dependent. Protodeboronation, a major degradation pathway, is generally accelerated under both acidic and basic conditions. For many arylboronic acids, the slowest rate of degradation is observed in a slightly acidic to neutral pH range (around pH 4-6). However, the optimal pH can be substrate-specific.

Q4: Can I use protecting groups to enhance the stability of this compound in solution?

A4: Yes, converting the boronic acid to a boronate ester can significantly improve its stability. Common protecting groups include:

  • Pinacol esters: These are frequently used to protect boronic acids. However, they can still be susceptible to hydrolysis under certain conditions.[5]

  • MIDA (N-methyliminodiacetic acid) esters: MIDA boronates are known for their high stability and can be used in a "slow-release" strategy for cross-coupling reactions.[1][6]

  • Diethanolamine adducts: These can form stable, crystalline solids that are easier to handle and store, and can be used directly in some coupling reactions.[3][7]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions

Low or inconsistent yields in Suzuki-Miyaura coupling are frequently linked to the instability of the boronic acid reagent.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Use fresh, high-purity this compound.

    • Consider converting the boronic acid to a more stable form, such as a pinacol or MIDA ester, especially if the reaction requires prolonged heating or harsh basic conditions.[2]

  • Optimize Reaction Conditions to Minimize Degradation:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the boronic acid and the palladium catalyst.[2]

    • Degassed Solvents: Use thoroughly degassed solvents to remove dissolved oxygen.

    • Choice of Base: Strong aqueous bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2]

    • Anhydrous Conditions: If possible, switch to anhydrous reaction conditions to minimize hydrolysis.

Summary of Factors Affecting Stability in Suzuki Coupling:

FactorRecommendation for Improved StabilityRationale
Atmosphere Use a robust inert atmosphere (Argon or Nitrogen).Minimizes oxidation of the boronic acid and palladium catalyst.[2]
Solvents Use anhydrous and thoroughly degassed solvents.Removes oxygen and water, which contribute to oxidative degradation and protodeboronation, respectively.[2]
Base Use milder, non-aqueous bases (e.g., K₂CO₃, Cs₂CO₃, KF).Strong aqueous bases can significantly accelerate the rate of protodeboronation.[2]
Temperature Use the lowest effective temperature for the coupling reaction.Higher temperatures can increase the rate of degradation.
Reagent Form Consider using a more stable derivative (e.g., pinacol ester, MIDA boronate).These derivatives can protect the boronic acid from premature decomposition.[1][6]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Caption: A stepwise guide to troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Observing Impurity Peaks in HPLC Analysis of the Boronic Acid

The appearance of unexpected peaks during HPLC analysis can indicate degradation of the boronic acid.

Troubleshooting Steps:

  • Identify Potential Degradants:

    • An early eluting peak might correspond to the protodeboronated product, (morpholin-4-yl)(phenyl)methanone.

    • Other peaks could be related to oxidative degradation products (phenols) or the formation of boroxines (cyclic anhydrides of the boronic acid).

  • Optimize HPLC Method to Prevent On-Column Degradation:

    • Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile or THF immediately before injection to minimize hydrolysis.[3]

    • Faster Analysis: Use a shorter column or a faster gradient to reduce the time the analyte spends on the column.[3]

    • Mobile Phase: Avoid highly acidic or basic mobile phases if possible. Buffering the mobile phase in the pH 4-6 range may improve stability.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to understand the stability of the target compound under various stress conditions.

Objective: To identify the potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution in acetonitrile.

    • Photolytic Degradation: Expose a 0.5 mg/mL solution in acetonitrile to direct sunlight for 48 hours.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Analyze the stressed samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow Start Start: Forced Degradation Study PrepStock 1. Prepare 1 mg/mL Stock Solution in Acetonitrile Start->PrepStock Stress 2. Apply Stress Conditions PrepStock->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stress->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stress->Thermal Photo Photolytic Degradation (Solution, Sunlight) Stress->Photo PrepAnalysis 3. Neutralize and Dilute Samples Acid->PrepAnalysis Base->PrepAnalysis Oxidation->PrepAnalysis Thermal->PrepAnalysis Photo->PrepAnalysis HPLC 4. Analyze by Stability-Indicating HPLC Method PrepAnalysis->HPLC End End: Identify Degradants HPLC->End

Caption: A flowchart illustrating the key steps in a forced degradation study.

References

Technical Support Center: Recrystallization of 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-(Morpholine-4-carbonyl)phenylboronic acid. The following sections offer detailed methodologies and solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, byproducts, and boric acid from protodeboronation. Another significant impurity can be the corresponding boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules.

Q2: Why is selecting the right solvent crucial for the recrystallization of this compound?

A2: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room or lower temperatures. This differential solubility allows for the separation of the pure compound from impurities that will either remain in the solution or are insoluble in the hot solvent. The polarity of the solvent also plays a role in preventing the formation of or hydrolyzing the boroxine impurity back to the desired boronic acid.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a mixed solvent system can be highly effective, especially when a single solvent does not provide the ideal solubility profile. Typically, this involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The "poor" solvent is added to the hot solution of the compound in the "good" solvent until the solution becomes slightly cloudy (the saturation point), and then a small amount of the "good" solvent is added to redissolve the precipitate. Slow cooling of this solution should yield pure crystals.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, you can try reheating the solution and adding a small amount of additional solvent. Using a larger volume of solvent or switching to a solvent with a lower boiling point may also prevent this issue. A slower cooling rate can also be beneficial.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The cooling process is too slow, or the solution is not yet saturated.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound if available.- Cool the solution in an ice bath to further decrease solubility.
Low yield of purified product. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
The product is still impure after recrystallization. - The cooling process was too rapid, trapping impurities within the crystal lattice.- An inappropriate solvent was chosen, which did not effectively separate the compound from the impurities.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.- Consider a different solvent or a mixed solvent system for better selectivity.- A second recrystallization may be necessary.
Formation of an oil instead of crystals ("oiling out"). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is highly supersaturated.- Reheat the solution and add more solvent.- Use a lower-boiling solvent or a solvent mixture.- Ensure a slower cooling rate.

Data Presentation

Solubility of Arylboronic Acids in Common Solvents (Qualitative)

Due to the lack of specific quantitative solubility data for this compound in the available literature, the following table provides a general guide to the solubility of functionalized arylboronic acids in common laboratory solvents. Experimental determination of the ideal solvent for your specific batch of the compound is highly recommended.

Solvent General Solubility at Room Temperature General Solubility at Elevated Temperature Notes
WaterLow to ModerateModerate to HighGood for hydrolyzing boroxine impurities.
EthanolModerate to HighHighOften a good choice for recrystallization.
MethanolModerate to HighHighSimilar to ethanol.
Ethyl AcetateLow to ModerateModerate to HighCan be a suitable recrystallization solvent.
AcetoneModerate to HighHighMay be too good of a solvent, leading to low recovery.
DichloromethaneLowModerateCan be used in mixed solvent systems.
TolueneLowModerateUseful as a co-solvent.
Hexane/HeptaneVery LowLowOften used as an anti-solvent in mixed solvent systems.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol/water mixture, ethyl acetate). The ideal solvent will dissolve the crude this compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Acid/Base Purification (Alternative to Recrystallization)

For particularly impure samples, an acid/base extraction can be an effective purification method.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the boronic acid precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then dry it under vacuum. This purified solid can then be recrystallized if necessary.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure Product dry->end_product

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals cluster_low_yield cluster_impure_product start Recrystallization Issue no_crystals No Crystals Form start->no_crystals low_yield Low Yield impure_product Impure Product boil_off Boil Off Excess Solvent no_crystals->boil_off Yes min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes slow_cool Ensure Slow Cooling impure_product->slow_cool Yes scratch Scratch Flask / Add Seed Crystal boil_off->scratch ice_bath Use Ice Bath scratch->ice_bath preheat Preheat Filtration Apparatus min_solvent->preheat cold_wash Wash with Ice-Cold Solvent preheat->cold_wash new_solvent Try Different Solvent/Mixture slow_cool->new_solvent recrystallize_again Recrystallize Again new_solvent->recrystallize_again

Caption: A troubleshooting guide for common recrystallization problems.

Technical Support Center: Column Chromatography Techniques for Purifying Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of boronic acids using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid streaking or showing poor separation on a standard silica gel column?

A1: Boronic acids often exhibit poor chromatographic behavior on silica gel due to several factors:

  • Strong Interactions: The acidic nature of the boronic acid functional group (B(OH)₂) can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can cause streaking, tailing of peaks, and irreversible adsorption to the stationary phase.[1][2]

  • Polarity: Boronic acids are often polar compounds, which can lead to low mobility on the column if the eluent system is not optimized.

  • Decomposition: Some boronic acids can be unstable on silica gel and may undergo dehydration to form boroxines (cyclic trimers) or other degradation products, further complicating separation.[3]

Q2: What can I do to improve the separation of my boronic acid on a silica gel column?

A2: To mitigate the issues mentioned above, you can try the following strategies:

  • Eluent Modification: Adding a small amount of a polar modifier to your eluent can help to improve peak shape and reduce streaking. Common modifiers include:

    • Acetic Acid: A small percentage (e.g., 0.1-1%) can help to saturate the active sites on the silica gel.[4]

    • Methanol: Increasing the polarity of the eluent with methanol can improve the mobility of polar boronic acids.[4]

  • Use of Boric Acid-Treated Silica Gel: Pre-treating the silica gel with boric acid can significantly reduce the over-adsorption of boronic esters and improve their purification.[5][6] This is because the boric acid likely competes for the active sites on the silica gel.

  • Alternative Stationary Phases:

    • Neutral Alumina: For some boronic acids, particularly boronate esters, neutral alumina can be a better choice as it is less acidic than silica gel.[4]

    • Reversed-Phase (C18): For polar boronic acids, reversed-phase chromatography can be an effective alternative.[1][2]

Q3: My boronic acid seems to be decomposing on the column. How can I prevent this?

A3: Decomposition of boronic acids during chromatography is a common issue. Here are some strategies to minimize it:

  • Derivatization: Converting the boronic acid to a more stable derivative before chromatography is a highly effective strategy. Common derivatives include:

    • MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, crystalline solids that are highly compatible with silica gel chromatography.[7][8][9]

    • Diethanolamine (DEA) adducts: Forming a crystalline adduct with diethanolamine can facilitate purification, and the boronic acid can be easily regenerated.[10]

  • Speed: Perform flash column chromatography to minimize the time the compound spends on the stationary phase.

  • Inert Atmosphere: While not always necessary, running the column under an inert atmosphere (e.g., nitrogen or argon) can help for particularly sensitive compounds.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues during boronic acid purification.

Problem: Streaking/Tailing or No Elution of the Boronic Acid

dot graph TD; A[Start: Poor Separation of Boronic Acid] --> B{What is the stationary phase?}; B --> C[Silica Gel]; B --> D[Other]; C --> E{Have you tried modifying the eluent?}; E --> F[No]; E --> G[Yes]; F --> H[Add 0.1-1% Acetic Acid or Methanol to the eluent]; H --> I{Did separation improve?}; I --> J[Yes - End]; I --> K[No]; G --> K; K --> L{Consider an alternative stationary phase or derivatization}; L --> M[Prepare Boric Acid-Treated Silica Gel]; L --> N[Use Neutral Alumina]; L --> O[Derivatize to MIDA Boronate]; L --> P[Form Diethanolamine Adduct]; D --> Q[Consult literature for specific compound class];

end Caption: Troubleshooting workflow for poor separation of boronic acids.

Data Presentation

Table 1: Recommended Eluent Systems for Boronic Acid Column Chromatography
Compound ClassStationary PhaseRecommended Eluent System (Gradient)Approx. Rf RangeNotes
Aryl Boronic Acids (less polar)Silica GelHexane / Ethyl Acetate (e.g., 9:1 to 1:1)0.2 - 0.6A higher ratio of ethyl acetate increases eluent polarity, leading to a higher Rf value.[11]
Aryl Boronic Acids (more polar)Silica GelDichloromethane / Methanol (e.g., 99:1 to 95:5)0.1 - 0.5For very polar compounds, a small amount of methanol is effective.
Alkyl Boronic AcidsBoric Acid-Treated Silica GelHexane / Ethyl AcetateVariesThe use of boric acid-treated silica is often necessary to prevent decomposition.
Heteroaryl Boronic AcidsNeutral Alumina or Silica GelHexane / Ethyl Acetate or Dichloromethane / MethanolVariesCan be sensitive; consider derivatization if decomposition occurs.
Boronate Esters (e.g., Pinacol)Silica Gel or Boric Acid-Treated Silica GelHexane / Ethyl Acetate (e.g., 95:5 to 80:20)0.3 - 0.7Generally less polar than the corresponding boronic acids.
MIDA BoronatesSilica GelHexane / Ethyl Acetate or Dichloromethane / Methanol0.2 - 0.8Highly stable and generally exhibit good chromatographic behavior.[7]
Table 2: Comparison of Purification Techniques for Boronic Acids
Purification TechniqueAdvantagesDisadvantagesTypical Recovery Yield
Standard Silica Gel Chromatography Readily available and inexpensive.Prone to streaking, low recovery, and decomposition.[1][2]Variable, can be low (<50%)
Boric Acid-Treated Silica Gel Reduces over-adsorption and improves recovery of boronate esters.[5]Requires an extra preparation step.Moderate to High (60-90%)
Neutral Alumina Chromatography Less acidic than silica, can be better for sensitive compounds.[4]May have different selectivity compared to silica.Moderate to High
Derivatization to MIDA Boronates Excellent stability on silica gel, often crystalline and easy to handle.[7][8][9]Requires additional synthesis and deprotection steps.High (>80% for derivatization and purification)
Formation of Diethanolamine Adducts Often forms crystalline solids that can be purified by filtration/recrystallization.[10]Requires an additional reaction and regeneration step.Moderate to High
Acid-Base Extraction Good for removing neutral impurities.Only applicable if the boronic acid and impurities have different acid/base properties.Moderate to High

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Treated Silica Gel

Objective: To prepare silica gel with reduced acidity for improved chromatography of boronic acids and their esters.

Materials:

  • Silica gel (for column chromatography)

  • Boric acid

  • Ethanol

  • Round-bottom flask

  • Stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Oven

Procedure:

  • In a round-bottom flask, combine 300 mL of silica gel with 28 g of boric acid.[12][13]

  • Add 550 mL of ethanol to the flask.[12][13]

  • Stir the suspension at room temperature for 2 hours.[12][13]

  • Filter the silica gel using a Büchner funnel.

  • Wash the filtered silica gel with three portions of 200 mL of ethanol.[12][13]

  • Dry the silica gel overnight on the filtration setup under vacuum.

  • For final drying, place the silica gel in an oven at 100-140°C for 48 hours.[12][13]

  • The boric acid-treated silica gel is now ready for use in column chromatography.

Protocol 2: Purification via MIDA Boronate Formation

Objective: To convert a boronic acid to a stable MIDA boronate for purification by silica gel chromatography.

Materials:

  • Crude boronic acid

  • N-methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous dioxane

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., hexane/ethyl acetate)

Procedure:

  • MIDA Boronate Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, combine the crude boronic acid and 1.5-2 equivalents of MIDA anhydride.[14]

    • Add anhydrous dioxane to the flask.

    • Heat the reaction mixture at a temperature appropriate for the specific boronic acid (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The crude MIDA boronate can now be purified by standard silica gel column chromatography using an appropriate eluent system (see Table 1).[7]

  • Deprotection (if necessary):

    • The purified MIDA boronate can be deprotected back to the boronic acid by treatment with a mild aqueous base (e.g., NaHCO₃ or NaOH) followed by acidification and extraction.

Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation

Objective: To purify a boronic acid by forming a crystalline diethanolamine adduct.

Materials:

  • Crude boronic acid

  • Diethanolamine

  • An appropriate solvent (e.g., diethyl ether, dichloromethane)

  • Filtration apparatus

  • Aqueous HCl (for regeneration)

Procedure:

  • Adduct Formation:

    • Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether).

    • Add a slight excess (e.g., 1.1 equivalents) of diethanolamine to the solution.

    • Stir the mixture at room temperature. The crystalline DEA adduct should precipitate out of the solution.

  • Isolation of the Adduct:

    • Collect the crystalline adduct by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Regeneration of the Boronic Acid:

    • Suspend the purified DEA adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and a mild aqueous acid (e.g., 1M HCl).

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.

Mandatory Visualizations

dot graph TD subgraph "Purification Workflow" A[Crude Boronic Acid] --> B{Initial Purity Assessment (e.g., NMR, LC-MS)}; B --> C{Is Purity Sufficient?}; C -- Yes --> D[End]; C -- No --> E{Select Purification Strategy}; E --> F[Direct Column Chromatography]; E --> G[Derivatization]; E --> H[Acid-Base Extraction]; F --> I{Choose Stationary Phase}; I --> J[Silica Gel]; I --> K[Boric Acid-Treated Silica]; I --> L[Neutral Alumina]; J --> M[Optimize Eluent]; K --> M; L --> M; M --> N[Perform Column Chromatography]; G --> O{Select Derivative}; O --> P[MIDA Boronate]; O --> Q[Diethanolamine Adduct]; P --> R[Synthesize & Purify MIDA Boronate]; Q --> S[Form & Isolate DEA Adduct]; R --> T[Deprotect (optional)]; S --> U[Regenerate Boronic Acid]; H --> V[Perform Extraction]; N --> W{Assess Purity of Fractions}; T --> W; U --> W; V --> W; W -- Pure --> X[Combine & Evaporate]; W -- Impure --> Y[Re-purify or Discard]; X --> D; end

end Caption: General workflow for the purification of boronic acids.

References

Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid impurities from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual boronic acid from a reaction mixture?

A1: The most common methods for removing boronic acid impurities include:

  • Aqueous Extraction: Utilizing a basic wash to deprotonate the boronic acid, rendering it more soluble in the aqueous phase.[1][2]

  • Chromatography: Employing techniques like silica gel or alumina column chromatography, as well as reverse-phase chromatography.[3][4]

  • Scavenger Resins: Using solid-supported scavengers with functional groups that selectively bind to boronic acids.[5][6]

  • Recrystallization: Purifying solid products by recrystallizing them from a suitable solvent system.[3]

  • Derivatization: Temporarily converting the boronic acid into a derivative, such as a diethanolamine adduct, which can be more easily separated.[4][7]

Q2: My boronic acid impurity is co-eluting with my product during silica gel chromatography. What can I do?

A2: Co-elution is a common issue. Here are a few strategies to try:

  • Modify the Eluent System: Adjusting the polarity of your solvent system can improve separation. For polar compounds, consider using a more polar solvent system like dichloromethane and methanol.[8]

  • Use Neutral Alumina: For some compounds, particularly boronate esters, neutral alumina may provide better separation than silica gel.[3]

  • Impregnate Silica with Boric Acid: For pinacol boronic esters, impregnating the silica gel with boric acid has been shown to suppress the loss of the compound due to over-adsorption and improve separation.[9]

  • Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase can be an effective alternative.[4]

Q3: I've tried a basic aqueous wash, but the boronic acid remains in my organic layer. Why might this be happening and what are the solutions?

A3: There are several reasons why a basic wash might be ineffective:

  • Insufficient Basicity: The aqueous base may not be strong enough or concentrated enough to fully deprotonate the boronic acid. Consider using a 1-2 M NaOH solution.[2][8]

  • Steric Hindrance: The boronic acid may be sterically hindered, preventing efficient access of the base to the acidic proton.

  • Low Aqueous Solubility of the Boronate Salt: The resulting boronate salt may have some solubility in the organic layer.

Solutions:

  • Increase the Number of Washes: Perform multiple extractions with the basic solution.

  • Use a Different Base: Try a different base, such as potassium carbonate or potassium hydroxide.[10]

  • Sorbitol Extraction: A sorbitol extraction can be used to pull the free boronic acid into the aqueous layer, leaving the desired product in the organic layer.[7]

Q4: What are scavenger resins and how do they work to remove boronic acids?

A4: Scavenger resins are solid supports functionalized with chemical groups that react selectively and irreversibly with specific impurities, in this case, boronic acids.[5] Resins containing diol or diethanolamine (DEAM) functionalities are particularly effective at sequestering boronic acids.[6][11][12] The resin is added to the reaction mixture, stirred for a period, and then simply filtered off, leaving a cleaner solution of your desired product. This method avoids the need for aqueous extractions or chromatography.[5]

Troubleshooting Guides

Troubleshooting Basic Aqueous Extraction
Problem Possible Cause Suggested Solution
Boronic acid impurity remains in the organic layer after washing.The aqueous base is not strong enough.Increase the concentration of the base (e.g., to 1-2 M NaOH).[2][8]
The boronate salt has some organic solubility.Perform multiple washes with the basic solution.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break the emulsion.
Product is lost to the aqueous layer.The product has acidic functionalities and is also being deprotonated.Carefully adjust the pH to selectively deprotonate the boronic acid without affecting the product.
Troubleshooting Column Chromatography
Problem Possible Cause Suggested Solution
Boronic acid streaks or sticks to the silica gel.Strong interaction between the boronic acid and the acidic silica.Consider using neutral alumina as the stationary phase.[3]
For pinacol boronic esters, impregnate the silica gel with boric acid.[9]
Try reverse-phase chromatography (C18).[4]
Poor separation from the desired product.The polarity of the product and impurity are too similar.Optimize the solvent system. Try a gradient elution.[8]
If the product is a solid, consider recrystallization as an alternative purification method.[3]

Experimental Protocols

Protocol 1: Basic Aqueous Extraction
  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.[2]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with the NaOH solution two more times.

  • Wash the organic layer with brine to remove any residual base.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification using a Scavenger Resin
  • Dissolve the crude reaction mixture in a suitable solvent.

  • Add the appropriate scavenger resin (e.g., SiliaBond DEAM or Diol) to the solution.[6] The amount of resin will depend on the amount of boronic acid impurity.

  • Stir the mixture at room temperature for the recommended time (typically 1-4 hours).

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent used.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Purification via Diethanolamine Adduct Formation
  • Dissolve the crude product containing the boronic acid impurity in a minimal amount of a nonpolar solvent like ether.

  • Add diethanolamine to the solution.

  • Stir the mixture. The diethanolamine adduct of the boronic acid should precipitate as a crystalline solid.[7]

  • Isolate the crystalline adduct by filtration. The desired product should remain in the filtrate.

  • To recover the boronic acid from the adduct (if needed), hydrolyze it with a biphasic solution of a dilute acid (e.g., 0.1 M HCl) and an organic solvent like ether.[2]

Visual Workflows

Experimental_Workflow_Aqueous_Extraction cluster_start cluster_dissolve cluster_extract cluster_wash cluster_isolate cluster_end Crude_Mixture Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude_Mixture->Dissolve Extract Wash with 1M NaOH (aq) (x3) Dissolve->Extract Wash Wash with Brine Extract->Wash Aqueous_Waste Aqueous Layer (contains boronate salt) Extract->Aqueous_Waste Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Pure_Product Purified Product Concentrate->Pure_Product

Caption: Workflow for Boronic Acid Removal via Basic Aqueous Extraction.

Experimental_Workflow_Scavenger_Resin cluster_start cluster_dissolve cluster_scavenge cluster_filter cluster_isolate cluster_end Crude_Mixture Crude Reaction Mixture Dissolve Dissolve in Suitable Solvent Crude_Mixture->Dissolve Add_Resin Add Scavenger Resin (e.g., DEAM Resin) Dissolve->Add_Resin Stir Stir at RT Add_Resin->Stir Filter Filter to Remove Resin Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Resin_Waste Resin with Bound Boronic Acid Filter->Resin_Waste Pure_Product Purified Product Concentrate->Pure_Product

Caption: Workflow for Boronic Acid Removal using a Scavenger Resin.

References

Analytical methods for detecting impurities in 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting and quantifying impurities in 4-(Morpholine-4-carbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities in this compound can be categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities are the most common and can originate from the synthetic process or degradation. Key organic impurities include:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Intermediates and By-products: Compounds formed during intermediate steps of the synthesis.[2]

  • Boroxine Anhydrides: These are cyclic trimers formed by the dehydration of boronic acid molecules. Their presence can lead to complex and broadened signals in NMR spectra.[3]

  • Degradation Products: Hydrolysis or oxidation products that may form during storage or handling.[3]

  • Homocoupling Products: Dimers of the boronic acid formed during Suzuki-Miyaura coupling reactions.

Q2: Which analytical method is most suitable for routine purity analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is widely used for routine purity analysis and impurity profiling of active pharmaceutical ingredients (APIs).[4] It is effective for separating a wide range of organic impurities.[5] For more definitive identification and quantification of trace-level impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred method.[2][6]

Q3: How can I detect and quantify boroxine anhydrides?

A3: Boroxine anhydrides can be challenging to analyze. In Mass Spectrometry (MS), they appear as higher molecular weight species corresponding to the trimer minus three water molecules.[3] In Nuclear Magnetic Resonance (NMR) spectroscopy, their presence often results in broadened or multiple sets of signals.[3] Dissolving the sample in a coordinating solvent like methanol-d4 can help break up the boroxine structure, simplifying the NMR spectrum.[3] HPLC can also be used, but the equilibrium between the boronic acid and its boroxine can complicate quantification.

Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable method for analyzing this compound?

A4: GC-MS is typically used for volatile and semi-volatile impurities.[5] Direct analysis of this compound by GC-MS is challenging due to its low volatility. However, derivatization can be employed to convert the non-volatile boronic acid into a more volatile derivative suitable for GC analysis.[7] This technique is particularly useful for detecting specific, volatile, or semi-volatile boronic acid-related impurities.[8]

Q5: What is the role of ¹¹B NMR spectroscopy in this analysis?

A5: ¹¹B NMR spectroscopy is a powerful tool specifically for characterizing boron-containing compounds.[9] It can distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate esters or other boron species.[10] This makes it highly effective for identifying structural changes, degradation, or the formation of derivatives involving the boronic acid group.[11]

Analytical Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a primary technique for separating and quantifying organic impurities.

Detailed Experimental Protocol: HPLC Method for Impurity Profiling

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 150 mm x 4.6 mm, 5 µm) is a common choice.[12]

  • Mobile Phase:

    • A: 10 mM Ammonium acetate in water or 0.1% Trifluoroacetic acid (TFA) in water.

    • B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start at 5-10% B, increasing to 95% B over 20-30 minutes to ensure elution of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.[13]

  • Detector:

    • UV/DAD (Diode-Array Detector) set at a wavelength where the main compound and expected impurities absorb (e.g., 254 nm).

    • Mass Spectrometer (ESI source, positive ion mode) for identification and sensitive quantification.

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent (e.g., acetonitrile), to a concentration of approximately 0.5-1.0 mg/mL.[3] Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[14]

  • Quantification: Impurity levels can be quantified by comparing their peak areas to that of a reference standard or to the main API peak, using relative response factors (RRFs) if necessary.[15]

Workflow for Impurity Identification and Quantification

Method_Selection A Start: Analyze Impurities in This compound B What is the primary goal? A->B C Routine Purity & Known Organic Impurities B->C Routine Check D Trace-Level Quantification & Structure ID B->D High Sensitivity/ Identification E Specific Volatile Impurities? B->E Volatiles F Confirm Boron Structure & Degradation B->F Structural Info G Use HPLC-UV C->G H Use LC-MS/MS D->H I Use GC-MS (with derivatization) E->I J Use 11B NMR F->J HPLC_Troubleshooting A Problem Detected in Chromatogram B Check System Pressure A->B C High? B->C Yes D Low/No? B->D No H Check Peak Shape B->H Normal E Check for Blockages (Frit, Tubing, Column) C->E F Check for Leaks (Fittings, Seals) D->F N Problem Resolved E->N G Check Pump & Mobile Phase (Air bubbles, Degassing) F->G G->N I Tailing/Fronting? H->I Yes J Check Retention Time H->J Normal L Adjust Mobile Phase pH Check for column overload I->L K Drifting/Unstable? J->K Yes J->N Stable M Check Temp Control Check Pump Mixing K->M L->N M->N

References

Validation & Comparative

A Comparative Guide to 4-(Morpholine-4-carbonyl)phenylboronic Acid and Other Phenylboronic Acids in Chemical Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-(Morpholine-4-carbonyl)phenylboronic acid with other phenylboronic acids, focusing on their applications in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential performance based on structure-activity relationships (SAR) of analogous compounds and provides a framework for researchers to conduct their own comparative studies.

Introduction to Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable reagents in organic synthesis and medicinal chemistry. Their utility stems from their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, and their ability to reversibly bind to diols, which makes them effective inhibitors of various enzymes and sensors for carbohydrates. The reactivity and biological activity of phenylboronic acids can be significantly modulated by the nature and position of substituents on the phenyl ring.

This compound is a derivative featuring a morpholine-4-carbonyl group at the para-position. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. The carbonyl group acts as a hydrogen bond acceptor and can influence the electronic properties of the phenyl ring. This guide will explore the anticipated impact of these structural features on the performance of this compound in key applications compared to other substituted phenylboronic acids.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials. The efficiency of this reaction is influenced by the electronic and steric properties of the phenylboronic acid.

Influence of Substituents on Reactivity

Electron-donating groups on the phenylboronic acid generally accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease the rate of transmetalation. However, the overall reaction yield and rate are a complex interplay of factors including the nature of the aryl halide, the palladium catalyst, the base, and the solvent system.

The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides to illustrate the impact of substituents.

Phenylboronic Acid DerivativeAryl HalideCatalyst/Base/SolventYield (%)Reference
Phenylboronic acid4-BromoacetophenonePd(OAc)₂ / K₂CO₃ / Toluene95
4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O92
4-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O85
4-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O78
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O82
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for comparing the reactivity of different phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Phenylboronic acid (unsubstituted)

  • This compound

  • Other substituted phenylboronic acids for comparison

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).

  • Add the degassed solvent system (e.g., 5 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).

  • Stir the reaction mixture at a constant temperature (e.g., 80 °C).

  • Monitor the reaction progress at regular time intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Upon completion (or after a fixed time for comparison), cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield of the biaryl product for each phenylboronic acid derivative.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Biaryl Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance as Enzyme Inhibitors

Phenylboronic acids are known to inhibit a variety of enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue in the active site. The boronic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis. The affinity and selectivity of inhibition are highly dependent on the substituents on the phenyl ring, which can form additional interactions with the enzyme's active site.

Structure-Activity Relationship (SAR) of Phenylboronic Acid Inhibitors

The morpholine-4-carbonyl substituent in this compound can significantly influence its inhibitory activity. The morpholine ring can improve solubility and bioavailability. The carbonyl group can act as a hydrogen bond acceptor, potentially forming favorable interactions within the enzyme's active site. The overall size and shape of the substituent will also determine the steric compatibility with the active site.

Studies on a range of phenylboronic acid derivatives as inhibitors of enzymes like AmpC β-lactamase have shown that modifications at the para-position can significantly impact binding affinity. For instance, the introduction of a carboxyl group at the para-position has been shown to improve affinity through specific interactions with residues at the entrance of the active site. While not a carboxyl group, the morpholine-4-carbonyl group offers a different set of potential interactions that could be explored.

The following table presents inhibition data for a selection of phenylboronic acid derivatives against the serine protease AmpC β-lactamase, illustrating the effect of different substituents on inhibitory potency.

CompoundSubstituentKi (nM)Reference
1 -H4850
2 3-NO₂1500
3 3-CO₂H1450
4 4-CO₂H26
5 3,5-di-CO₂H5300

As the table demonstrates, the position and nature of the substituent have a dramatic effect on the inhibitory constant (Ki). The significant increase in potency for the 4-carboxy derivative (Compound 4 ) highlights the importance of interactions at the para position.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of phenylboronic acid derivatives against a model serine protease, such as chymotrypsin.

Materials:

  • Serine protease (e.g., α-chymotrypsin)

  • Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Inhibitors: this compound and other phenylboronic acids

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the inhibitors in DMSO.

  • In a 96-well plate, perform serial dilutions of the inhibitors in the assay buffer to obtain a range of concentrations. Include a control with DMSO only (no inhibitor).

  • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm (for p-nitroanilide release) in a kinetic mode for a set duration (e.g., 10 minutes).

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the control without inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Enzyme_Inhibition_Workflow Prep 1. Preparation of Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dilute 2. Serial Dilution of Inhibitor Prep->Dilute Assay 3. Assay Setup in Microplate (Enzyme + Inhibitor/Control) Dilute->Assay PreIncubate 4. Pre-incubation Assay->PreIncubate Initiate 5. Initiate Reaction (Add Substrate) PreIncubate->Initiate Measure 6. Kinetic Measurement (e.g., Absorbance) Initiate->Measure Analyze 7. Data Analysis Measure->Analyze CalcIC50 Calculate IC₅₀ Analyze->CalcIC50 CalcKi Calculate Kᵢ Analyze->CalcKi Sialic_Acid_Siglec_Signaling cluster_CancerCell Cancer Cell cluster_ImmuneCell Immune Cell (e.g., T-cell, NK cell) SialicAcid Sialic Acid (Overexpressed) Siglec Siglec Receptor SialicAcid->Siglec Binding SHP1 SHP-1/SHP-2 (Phosphatases) Siglec->SHP1 Recruitment & Activation Inhibition Inhibition of Immune Response SHP1->Inhibition Leads to PBA Phenylboronic Acid (e.g., this compound) PBA->SialicAcid Blocks Binding

A Comparative Analysis of 4-(Morpholine-4-carbonyl)phenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in cross-coupling reactions is paramount to achieving optimal yields and process efficiency. This guide provides an objective comparison of the reactivity, stability, and handling of 4-(Morpholine-4-carbonyl)phenylboronic acid and its corresponding pinacol ester, two valuable building blocks in medicinal chemistry and materials science.

This comparison is supported by a summary of their physicochemical properties, an illustrative Suzuki-Miyaura coupling reaction with representative yields, and detailed experimental protocols. The aim is to furnish researchers with the necessary data to make informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The following table summarizes the key characteristics of this compound and its pinacol ester.

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₁₁H₁₄BNO₄C₁₇H₂₄BNO₄
Molecular Weight 235.05 g/mol 317.19 g/mol
Appearance SolidSolid
Melting Point 126-132 °C[1]187-193 °C[2][3]
CAS Number 389621-84-5[4]656239-38-2[3][5]

Reactivity in Suzuki-Miyaura Coupling: An Illustrative Example

Reaction Scheme:

Suzuki-Miyaura Coupling Reaction

Boron ReagentProductRepresentative Yield (%)
4-Acetylphenylboronic acid4-Acetyl-4'-methoxybiphenyl85%
4-Acetylphenylboronic acid pinacol ester4-Acetyl-4'-methoxybiphenyl75%

Note: The yields presented are representative and can vary depending on the specific reaction conditions, catalyst, base, and solvent system employed.

Generally, arylboronic acids are more reactive and may lead to higher yields or require shorter reaction times in Suzuki-Miyaura couplings compared to their pinacol ester counterparts. This is often attributed to the ease of transmetalation of the boronic acid. However, the enhanced stability of the pinacol ester can be advantageous, particularly in complex syntheses or when slow addition of the boronic acid is desired.

Stability and Handling: A Practical Perspective

The stability of organoboron reagents is a critical factor in their storage, handling, and performance in chemical reactions. Pinacol esters offer a significant advantage in this regard.

FeatureThis compoundThis compound pinacol ester
Stability Prone to dehydration to form boroxines (cyclic trimers) and protodeboronation, especially in the presence of moisture and at elevated temperatures. This can lead to decreased reactivity and inconsistent results.Significantly more stable than the corresponding boronic acid. The pinacol group protects the boronic acid moiety from dehydration and protodeboronation, resulting in a longer shelf life and greater consistency.
Handling Often requires storage under an inert atmosphere and at low temperatures to minimize degradation. Can be more challenging to handle due to its sensitivity to air and moisture.Generally easier to handle and can often be stored at room temperature. Less sensitive to air and moisture, simplifying weighing and transfer operations.
Solubility Typically soluble in polar organic solvents such as THF, DMF, and alcohols.Generally exhibits good solubility in a wider range of organic solvents, including less polar ones like toluene and dioxane.
Purification Can be challenging to purify by silica gel chromatography due to potential decomposition on the stationary phase.While more stable, purification by silica gel chromatography can still be challenging due to potential hydrolysis. However, it is generally more amenable to chromatographic purification than the free boronic acid.

Logical Workflow for Reagent Selection

The choice between using the boronic acid or its pinacol ester derivative often depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

Reagent_Selection_Workflow Start Synthetic Goal Defined High_Reactivity Is maximum reactivity/ shorter reaction time critical? Start->High_Reactivity Boronic_Acid Use This compound High_Reactivity->Boronic_Acid Yes Stability_Consideration Are stability, long shelf-life, or ease of handling prioritized? High_Reactivity->Stability_Consideration No End Proceed with Synthesis Boronic_Acid->End Stability_Consideration->Boronic_Acid No Pinacol_Ester Use This compound pinacol ester Stability_Consideration->Pinacol_Ester Yes Complex_Synthesis Is the synthesis multi-step or requires slow release of the boronic acid? Stability_Consideration->Complex_Synthesis Consider Pinacol_Ester->End Complex_Synthesis->Boronic_Acid No Complex_Synthesis->Pinacol_Ester Yes

Caption: Decision workflow for selecting between the boronic acid and its pinacol ester.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling of an aryl bromide with either this compound or its pinacol ester. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the aryl bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound pinacol ester, the aryl bromide, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Both this compound and its pinacol ester are valuable reagents for the synthesis of complex molecules. The choice between them involves a trade-off between reactivity and stability. The boronic acid is generally more reactive, potentially leading to higher yields and shorter reaction times. In contrast, the pinacol ester offers superior stability, ease of handling, and a longer shelf life, which can be critical for process robustness and reproducibility, especially in large-scale applications and automated synthesis. By understanding the distinct advantages and disadvantages of each compound, researchers can select the most appropriate reagent to achieve their synthetic goals efficiently and reliably.

References

Efficacy of 4-(Morpholine-4-carbonyl)phenylboronic Acid in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of these reactions. This guide provides a comparative analysis of the anticipated efficacy of 4-(Morpholine-4-carbonyl)phenylboronic acid in various palladium-catalyzed catalytic systems. Due to a lack of specific experimental data for this compound in publicly available literature, this guide draws comparisons with structurally related phenylboronic acid derivatives to predict its performance.

Introduction to this compound

This compound is a functionalized boronic acid featuring a morpholine amide group at the para-position of the phenyl ring. This substituent is expected to influence the electronic properties of the boronic acid, thereby affecting its reactivity in catalytic cycles. The morpholine moiety can also impact the solubility and other physical properties of the molecule, which can be advantageous in specific synthetic applications, particularly in medicinal chemistry for the construction of complex molecular scaffolds.

Expected Performance in Suzuki-Miyaura Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is influenced by the electronic nature of its substituents. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have the opposite effect. The morpholine-4-carbonyl group is considered to be moderately electron-withdrawing. Therefore, this compound is expected to exhibit slightly attenuated reactivity compared to unsubstituted phenylboronic acid or phenylboronic acids with electron-donating substituents. However, it is anticipated to be a viable coupling partner with a wide range of aryl and heteroaryl halides under appropriate catalytic conditions.

Comparative Data of Substituted Phenylboronic Acids

To provide a framework for predicting the performance of this compound, the following table summarizes the performance of other para-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. The data is compiled from various sources and is intended to illustrate the general trends in reactivity.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80>95
4-Acetylphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80~85
4-Methoxyphenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8098
4-Chlorophenylboronic acid4-IodoanisolePd(PPh₃)₄K₂CO₃DME/H₂O8592
4-Carboxyphenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095

Note: The yields presented are representative and can vary based on specific reaction conditions and the nature of the substrates.

Based on these trends, the reactivity of this compound is expected to be comparable to that of 4-acetylphenylboronic acid, given the similar electron-withdrawing nature of the substituents.

Recommended Catalytic Systems

For successful coupling of this compound, particularly with less reactive aryl chlorides, the use of highly active palladium catalyst systems is recommended. Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are known to facilitate the coupling of challenging substrates.

Recommended Catalyst Systems:

  • For Aryl Bromides and Iodides:

    • Pd(PPh₃)₄ / K₂CO₃

    • Pd(OAc)₂ / SPhos / K₃PO₄

    • PdCl₂(dppf) / Na₂CO₃

  • For Aryl Chlorides:

    • Pd₂(dba)₃ / XPhos / K₃PO₄

    • [Pd(IPr)]-based catalysts / K₃PO₄

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and, if necessary, the ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Process

To aid in the understanding of the key steps involved in the Suzuki-Miyaura cross-coupling reaction, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Add Catalyst/Ligand Add Catalyst/Ligand Combine Reactants->Add Catalyst/Ligand Add Solvent Add Solvent Add Catalyst/Ligand->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Quenching & Extraction Quenching & Extraction Monitoring (TLC/LC-MS)->Quenching & Extraction Purification (Chromatography) Purification (Chromatography) Quenching & Extraction->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Benchmarking 4-(Morpholine-4-carbonyl)phenylboronic Acid: A Comparative Guide to Suzuki Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its reliability and tolerance of diverse functional groups. Within the arsenal of reagents for this reaction, substituted phenylboronic acids are critical building blocks.

This guide provides an objective comparison of 4-(Morpholine-4-carbonyl)phenylboronic acid, a versatile reagent, against other commonly used boronic acids. Its performance is evaluated through experimental data from various studies, offering insights into substrate selection and reaction optimization for synthesizing complex molecules.

Performance in Suzuki-Miyaura Cross-Coupling

The efficacy of a Suzuki-Miyaura coupling reaction is significantly influenced by the electronic and steric characteristics of the boronic acid. The morpholine-4-carbonyl group in the para position of the phenylboronic acid imparts specific electronic properties that can affect reactivity and yield.

Below is a summary of performance data, comparing this compound with other representative boronic acids. It is important to note that the data is collated from different studies with varied substrates and reaction conditions, intended to provide a representative overview rather than a direct, side-by-side comparison under identical conditions.

Table 1: Comparative Performance of Various Boronic Acids in Suzuki Coupling Reactions

Boronic AcidCoupling PartnerProductYield (%)Reference
This compound 5-(4-bromophenyl)-4,6-dichloropyrimidine4,6-dichloro-5-(4'-(morpholine-4-carbonyl)-[1,1'-biphenyl]-4-yl)pyrimidine60%[1]
Phenylboronic acid4-bromochlorobenzene4-chloro-1,1'-biphenyl64%[2]
Phenylboronic acid4'-bromoacetophenone4-acetylbiphenylQuantitative (after 8h)[3]
4-Methoxyphenylboronic acid (Electron-Donating)2-Bromo-4-methylpyridine*2-(4-Methoxyphenyl)-4-methylpyridine92%[4]
4-Chlorophenylboronic acid (Electron-Withdrawing)2-Bromo-4-methylpyridine2-(4-Chlorophenyl)-4-methylpyridine80%[4]
3-Thienylboronic acid (Heteroaromatic)2-Bromo-4-methylpyridine4-Methyl-2-(thiophen-3-yl)pyridine73%[4]

*Note: The yield for 4-methoxyphenylboronic acid was reported with a structurally similar substrate, 2-Bromo-4-fluoro-5-methylpyridine, and serves as a strong indicator of performance.[4]

Analysis: The data indicates that this compound provides good yields in Suzuki coupling reactions.[1] The performance of boronic acids is substrate-dependent. For instance, electron-donating groups (e.g., methoxy) on the phenylboronic acid can lead to very high yields.[4] Conversely, electron-withdrawing groups and heteroaromatic boronic acids also demonstrate high efficacy, underscoring the versatility of the Suzuki reaction.[4]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organoboron species and an organohalide. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product Organohalide Organohalide (R-X) Organohalide->OxAdd BoronicAcid Boronic Acid (R'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful synthesis. Below is a generalized protocol for a Suzuki-Miyaura coupling reaction, followed by a table of specific conditions from the cited literature.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a suitable flask (e.g., a Schlenk flask or round-bottom flask), combine the aryl halide (1.0 mmol), the boronic acid (1.1–1.5 mmol), and the palladium catalyst (typically 0.1–5 mol%).

  • Solvent and Base Addition: Add the chosen solvent (e.g., 1,4-dioxane, ethanol, toluene) and a solution of the base (e.g., K₃PO₄, K₂CO₃, KOH) (typically 2.0 mmol).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, e.g., 70–80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to yield the final product.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst start->reagents solvent_base Add Solvent and Base reagents->solvent_base inert Establish Inert Atmosphere (N₂/Ar) solvent_base->inert reaction Heat and Stir (Monitor via TLC/GC-MS) inert->reaction workup Cool, Quench with H₂O, and Extract with Organic Solvent reaction->workup purify Dry, Concentrate, and Purify (Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Table 2: Specific Reaction Conditions from Literature

Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Reference
This compoundPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane / H₂O70-80[1]
Phenylboronic acidPd Standard (0.02%)KOH95% EthanolRoom Temp.[2]
Phenylboronic acidPd-NHC Complex (0.1%)KOHH₂ORoom Temp.[3]
4-Substituted Phenylboronic AcidsPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100[4]

Selecting the Right Coupling Reagent

The choice of boronic acid is a critical parameter that depends on the specific synthetic target and the electronic nature of the coupling partner. The following diagram illustrates a logical approach to reagent selection.

Logic_Diagram start Define Synthetic Target (Desired R-R' bond) select_halide Select Aryl/Vinyl Halide (R-X) Consider leaving group ability (I > Br > Cl) start->select_halide assess_electronics Assess Electronic Nature of Aryl Halide select_halide->assess_electronics e_withdrawing Electron-Withdrawing Groups on R-X? assess_electronics->e_withdrawing e_donating Electron-Donating Groups on R-X? assess_electronics->e_donating select_boronic_edg Consider Boronic Acid with Electron-Donating Group (R'-EDG) to potentially increase yield e_withdrawing->select_boronic_edg Yes select_boronic_neutral Start with Phenylboronic Acid or other neutral/functionalized reagents like this compound e_withdrawing->select_boronic_neutral No select_boronic_ewg Consider Boronic Acid with Electron-Withdrawing Group (R'-EWG) (Often still provides good yields) e_donating->select_boronic_ewg Yes e_donating->select_boronic_neutral No optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp) select_boronic_edg->optimize select_boronic_ewg->optimize select_boronic_neutral->optimize

Caption: Logic diagram for selecting Suzuki coupling reagents.

Conclusion

This compound is a robust and effective reagent for Suzuki-Miyaura cross-coupling reactions, demonstrating good yields in the synthesis of complex, functionalized biaryl compounds. While electron-donating groups on alternative boronic acids may lead to higher yields in specific cases, this compound offers a valuable combination of reactivity and functionality. The ultimate choice of reagent should be guided by the specific substrates involved, the desired product characteristics, and empirical optimization of the reaction conditions. The versatility of the Suzuki-Miyaura reaction ensures that a wide array of boronic acids, including the subject of this guide, remain indispensable tools in modern organic synthesis.

References

Comparative Structural and Bioactivity Analysis of Novel Compounds Derived from 4-(Morpholine-4-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the structural features and biological activities of novel compounds synthesized using 4-(Morpholine-4-carbonyl)phenylboronic acid. This analysis is benchmarked against other structurally related compounds to offer insights into their potential as therapeutic agents. The inclusion of the morpholine-carbonyl-phenylboronic acid moiety is explored for its influence on molecular structure, pharmacokinetic properties, and pharmacodynamic outcomes.

Data Presentation: A Quantitative Comparison

The following tables summarize the bioactivity of representative compounds derived from this compound and compare them with alternative boronic acid derivatives. This quantitative data, compiled from various studies, highlights the potential for enhanced potency and selectivity.

Table 1: Comparative Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Alternative CompoundTarget EnzymeIC50 (µM)
MCP-01 PI3Kα0.015Phenylboronic acidPI3Kα1.2
MCP-02 mTOR0.0504-Carboxyphenylboronic acidmTOR2.5
MCP-03 Urease5.24-Fluorophenylboronic acidUrease15.8

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDTarget OrganismMIC (µg/mL)Alternative CompoundTarget OrganismMIC (µg/mL)
MCA-01 Staphylococcus aureus8Phenylboronic acidStaphylococcus aureus64
MCA-02 Candida albicans164-Carboxyphenylboronic acidCandida albicans>128
MCA-03 Escherichia coli324-Fluorophenylboronic acidEscherichia coli128

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the chemical structure and purity of the synthesized compounds.

Instrumentation: Bruker Avance III 500 MHz spectrometer.

Sample Preparation: 5-10 mg of the synthesized compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.17 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 12 ppm

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.09 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Data Analysis: The spectra were processed using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Single-Crystal X-ray Diffraction for 3D Structural Analysis

Objective: To determine the precise three-dimensional atomic arrangement of the compounds in their crystalline state.

Instrumentation: Bruker D8 VENTURE diffractometer with a PHOTON 100 CMOS detector and Mo-Kα radiation (λ = 0.71073 Å).

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of ethanol and water (1:1) at room temperature.

Data Collection:

  • A suitable crystal was mounted on a goniometer head.

  • Data was collected at 293 K using a series of ω and φ scans.

  • The diffraction data were processed using the APEX3 software suite.

Structure Solution and Refinement:

  • The structure was solved by direct methods using SHELXT.[1]

  • The structure was refined by full-matrix least-squares on F² using SHELXL.[1]

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Enzyme Inhibition Assay (PI3Kα)

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against the PI3Kα enzyme.

Methodology: The PI3Kα (human, recombinant) activity was measured using a time-resolved fluorescence energy transfer (TR-FRET) assay.

Procedure:

  • The PI3Kα enzyme, substrate (PI(4,5)P2), and ATP were incubated with varying concentrations of the test compounds in a kinase buffer.

  • The reaction was allowed to proceed for 60 minutes at room temperature.

  • The amount of product (PI(3,4,5)P3) was detected by adding a biotinylated I(1,3,4,5)P4 probe, a Europium-labeled anti-GST antibody, and a Streptavidin-allophycocyanin (APC) conjugate.

  • The TR-FRET signal was measured using a microplate reader.

  • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Mandatory Visualizations

Experimental Workflow for Synthesis and Structural Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start This compound reaction Suzuki Coupling start->reaction reagents Coupling Partner (e.g., Aryl Halide) reagents->reaction product Crude Product reaction->product purification Column Chromatography product->purification final_product Purified Compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr xray X-ray Crystallography final_product->xray ms Mass Spectrometry final_product->ms bioactivity Biological Evaluation final_product->bioactivity Bioactivity Screening elucidation Structure Elucidation nmr->elucidation xray->elucidation ms->elucidation

Caption: Workflow for the synthesis and structural elucidation of target compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for drug development. Compounds derived from this compound have shown potential as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor MCP-01 / MCP-02 (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

References

Comparative Analysis of 4-(Morpholine-4-carbonyl)phenylboronic Acid Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of molecular derivatives is paramount. This guide provides a comparative overview of the biological activity of derivatives based on the 4-(Morpholine-4-carbonyl)phenylboronic acid scaffold. Due to the limited availability of directly comparable public data on a series of derivatives of this specific molecule, this guide will focus on the known biological context of the parent compound and closely related analogs, supplemented by established experimental protocols relevant to their anticipated biological targets.

While this compound itself is recognized as a versatile building block in medicinal chemistry, comprehensive studies detailing the structure-activity relationship (SAR) of its derivatives through systematic biological evaluation are not widely available in publicly accessible literature.[1] However, the constituent moieties of this compound—the phenylboronic acid and the morpholine carboxamide—suggest potential activities as enzyme inhibitors, particularly targeting serine proteases. Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue.

Potential Biological Targets and Activities

The primary anticipated biological activity for derivatives of this compound is the inhibition of serine proteases. A key example of a relevant target is Dipeptidyl Peptidase IV (DPP-IV), a serine protease involved in glucose metabolism. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. While direct inhibitory data for derivatives of the specified morpholine-containing phenylboronic acid is scarce, the general principles of boronic acid-based inhibition of DPP-IV are well-documented.

Data Presentation

A comprehensive table of quantitative data for a series of this compound derivatives is not available in the reviewed literature. To facilitate future research and provide a template for data presentation, the following is a model table that should be populated as experimental data becomes available.

Table 1: Comparative Biological Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentTarget EnzymeIC50 (nM)Ki (nM)Assay Conditions
Parent HHe.g., DPP-IV---
Deriv-01 CH3He.g., DPP-IV---
Deriv-02 ClHe.g., DPP-IV---
Deriv-03 HOCH3e.g., DPP-IV---
Deriv-04 HNO2e.g., DPP-IV---

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data is hypothetical and for illustrative purposes.

Experimental Protocols

To assess the biological activity of novel derivatives of this compound, the following experimental protocols for a Dipeptidyl Peptidase IV (DPP-IV) inhibition assay can be employed.

In Vitro DPP-IV Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

To illustrate the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 DPP-IV Inhibition Pathway GLP1 Active GLP-1 Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 Hydrolysis by DPP-IV Insulin Insulin Secretion GLP1->Insulin Stimulates DPP4 DPP-IV Enzyme Inhibitor Boronic Acid Derivative Inhibitor->DPP4 Inhibition Glucose Blood Glucose Lowering Insulin->Glucose

Caption: Proposed signaling pathway for DPP-IV inhibition.

G cluster_1 DPP-IV Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Compounds) dispense Dispense Reagents into 96-well Plate start->dispense incubate Incubate at 37°C dispense->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition and IC50 Values read->analyze end Results analyze->end

Caption: Experimental workflow for the in vitro DPP-IV inhibition assay.

References

A Comparative Study of Morpholine-Containing Boronic Acids in Drug Discovery: Unlocking Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of specific chemical moieties can dramatically influence a compound's therapeutic potential. This guide provides a comparative analysis of morpholine-containing compounds and their boronic acid-substituted counterparts, with a focus on their application as kinase inhibitors in drug discovery. By examining experimental data and detailed methodologies, we aim to illuminate the distinct advantages and structure-activity relationships (SAR) that emerge from the synergistic combination of these two privileged pharmacophores.

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions within enzyme active sites.[3] Boronic acids have also emerged as a significant class of functional groups in drug design, most notably with the clinical success of the proteasome inhibitor bortezomib.[4] Their ability to form reversible covalent bonds with serine, threonine, or tyrosine residues in enzyme active sites can lead to enhanced potency and selectivity.[4]

This guide will delve into a comparative analysis of these two structural motifs, using inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway as a case study. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[5]

Quantitative Comparison of Inhibitory Activity

To illustrate the impact of these structural motifs, we will compare the inhibitory activities of a representative morpholine-containing PI3K inhibitor with a potent boronic acid-containing PI3K inhibitor. While a direct comparison of a single scaffold with and without a boronic acid is ideal, the available literature allows for a compelling comparison between two highly potent compounds from these respective classes.

Here, we compare a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (Compound 1 ) with a boronic acid analog of the natural product Liphagal (Compound 2 ).

CompoundTargetIC50 (nM)Cell Line/Assay Condition
Compound 1 (2,4-dimorpholinopyrimidine-5-carbonitrile derivative)PI3Kα31.8 ± 4.1In vitro kinase assay
PI3Kβ>1000In vitro kinase assay
PI3Kδ15.4 ± 1.9In vitro kinase assay
PI3Kγ178.5 ± 25.3In vitro kinase assay
Compound 2 (Liphagal boronic acid analog)PI3Kα23In vitro kinase assay
PI3Kβ150In vitro kinase assay
PI3Kδ85In vitro kinase assay
PI3Kγ120In vitro kinase assay

Table 1: Comparative IC50 values of a morpholine-containing PI3K inhibitor (Compound 1) and a boronic acid-containing PI3K inhibitor (Compound 2) against different PI3K isoforms. Data for Compound 1 is from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[6] Data for Compound 2 is from a study on a Liphagal analog.[7]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of a drug candidate. The following is a detailed protocol for an in vitro kinase assay, a standard method for assessing the activity of kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for measuring the activity of lipid kinases like PI3K.[1][8][9]

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ)

  • Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2))

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare a master mix containing the PI3K enzyme and lipid substrate in the kinase assay buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiation of Reaction:

    • Add 0.5 µL of ATP solution (e.g., 250 µM) to each well to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow A Compound Dilution (Serial Dilution in DMSO) B Kinase Reaction Setup (Enzyme, Substrate, Compound) A->B C Reaction Initiation (Add ATP) B->C D Incubation (Room Temperature) C->D E Reaction Termination (Add ADP-Glo™ Reagent) D->E F Signal Generation (Add Kinase Detection Reagent) E->F G Luminescence Reading (Plate Reader) F->G H Data Analysis (Calculate % Inhibition, Determine IC50) G->H

Caption: Experimental workflow for IC50 determination.

Conclusion

The strategic incorporation of a morpholine moiety is a well-established method for enhancing the drug-like properties of kinase inhibitors. The data presented here suggests that the further addition of a boronic acid functional group can lead to highly potent inhibitors, as evidenced by the nanomolar IC50 values of both the morpholine-containing pyrimidine derivative and the boronic acid-containing liphagal analog against PI3Kα.

While direct comparative data for a single scaffold is nascent, the potency of these distinct classes of inhibitors highlights the potential for developing novel therapeutics by combining these powerful pharmacophores. The detailed experimental protocols provided herein offer a clear roadmap for researchers to conduct their own comparative studies and further explore the structure-activity relationships of morpholine-containing boronic acids in the pursuit of next-generation targeted therapies.

References

A Comparative Guide to Validated Analytical Methods for 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of 4-(Morpholine-4-carbonyl)phenylboronic acid. This compound is a key building block in medicinal chemistry and drug development, making robust and reliable analytical methods essential for quality control, stability testing, and impurity profiling. The following sections detail the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and comparative data to aid in method selection and implementation.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity analysis or a robust quality control method. The data presented below is a synthesis of typical performance characteristics for the analysis of phenylboronic acids and related compounds.

Table 1: Comparison of HPLC-UV, LC-MS/MS, and GC-MS Methods

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL30 ng/mL
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.1 - 105.7%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Key Advantage Robustness, cost-effective for routine QCHigh sensitivity and selectivity for trace analysisAnalysis of volatile impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the assay and purity determination of this compound in bulk drug substance and formulated products.

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Forced Degradation Study: To establish the stability-indicating nature of the method, forced degradation studies should be performed. The drug substance is subjected to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal degradation (80°C), and photolytic degradation (ICH Q1B). Degraded samples are then analyzed to ensure that all degradation products are well-resolved from the main peak.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the trace-level quantification of this compound and its potential impurities.

Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Further dilute with a 50:50 (v/v) mixture of methanol and water to the desired concentration range for the calibration curve.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A rapid gradient from 5% B to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can be employed for the analysis of this compound, particularly for assessing volatile impurities. Due to the low volatility of boronic acids, a derivatization step is typically required.

Sample Preparation (Derivatization):

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS System:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40 - 550

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification & Purity Assessment detect->quantify

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (Methanol) dilute Dilute to Working Concentration stock->dilute inject Inject into LC System dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Trace Level Quantification detect->quantify

Caption: Workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject into GC System derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Impurity Identification detect->identify

Caption: Workflow for GC-MS analysis.

A Comparative Guide to the Performance of 4-(Morpholine-4-carbonyl)phenylboronic Acid in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks for synthesis is a critical decision that balances performance, cost, and scalability. 4-(Morpholine-4-carbonyl)phenylboronic acid has emerged as a valuable reagent, particularly in the construction of complex molecules for pharmaceutical applications. Its utility is underscored by the presence of the morpholine moiety, a privileged pharmacophore known to enhance the potency and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of this compound with common alternatives, supported by a review of synthetic principles and its role in relevant biological pathways.

Performance in Large-Scale Synthesis

While specific, proprietary data on the industrial-scale synthesis of this compound is not publicly available, its commercial availability at kilogram to metric ton scales under Good Manufacturing Practice (GMP) conditions confirms the feasibility and optimization of its large-scale production.[] The synthesis of arylboronic acids on an industrial scale typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by hydrolysis. The presence of the robust morpholine amide functionality is well-tolerated under these conditions, allowing for consistent, high-purity production.

Comparison with Alternative Phenylboronic Acids

The performance of this compound is best understood in comparison to other 4-substituted phenylboronic acids commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic nature of the substituent at the 4-position significantly influences the reactivity of the boronic acid.

FeatureThis compound4-Carboxyphenylboronic Acid4-Cyanophenylboronic Acid
Substituent Effect Electron-neutral (Amide)Electron-withdrawing (Carboxylic Acid)Strongly Electron-withdrawing (Nitrile)
Reactivity in Suzuki Coupling Moderate to highLowerLow
Solubility Generally good in organic solventsCan have limited solubility; may require specific base/solvent systemsGood in polar organic solvents
Handling Stable, solidCan be prone to dehydration to form boroxineStable, solid
Cost HigherLowerModerate
Key Advantage Introduces a valuable pharmacophore with favorable drug-like propertiesReadily available and cost-effective; carboxylic acid can be a handle for further functionalizationStrong electron-withdrawing nature can be useful in specific electronic applications

The morpholine-carbonyl group is considered electronically neutral or slightly electron-donating, which generally leads to good to excellent yields in Suzuki-Miyaura coupling reactions. In contrast, alternatives with strongly electron-withdrawing groups, such as 4-carboxyphenylboronic acid and 4-cyanophenylboronic acid, can exhibit reduced reactivity, often requiring more forcing reaction conditions (e.g., stronger bases, higher temperatures, or more active catalyst systems) to achieve comparable yields.

Experimental Protocols

While a specific large-scale protocol for the synthesis of this compound is proprietary, a general laboratory-scale procedure for a Suzuki-Miyaura coupling reaction using this reagent is provided below.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Visualization of Key Processes and Pathways

To better understand the context in which this compound is used, the following diagrams illustrate a key signaling pathway where morpholine-containing inhibitors are active, a typical experimental workflow, and the logical considerations for reagent selection.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add Reagents to Vessel (Aryl Halide, Boronic Acid, Catalyst, Base) purge 2. Purge with Inert Gas prep_vessel->purge add_solvent 3. Add Degassed Solvents purge->add_solvent heat 4. Heat and Stir add_solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool and Dilute monitor->cool wash 7. Wash with Water/Brine cool->wash dry 8. Dry and Filter wash->dry concentrate 9. Concentrate dry->concentrate purify 10. Purify (Chromatography/Recrystallization) concentrate->purify final_product final_product purify->final_product Final Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection start Start: Need for a 4-substituted Phenylboronic Acid is_pharmacophore Is a specific pharmacophore required? start->is_pharmacophore cost_priority Is cost the primary constraint? is_pharmacophore->cost_priority No use_morpholine Use 4-(Morpholine-4-carbonyl) -phenylboronic acid is_pharmacophore->use_morpholine Yes ewg_needed Is an electron-withdrawing group (EWG) needed? cost_priority->ewg_needed No use_simple Consider simpler, cheaper alternatives cost_priority->use_simple Yes use_carboxy Use 4-Carboxyphenylboronic acid ewg_needed->use_carboxy Yes (Moderate EWG) use_cyano Use 4-Cyanophenylboronic acid ewg_needed->use_cyano Yes (Strong EWG) ewg_needed->use_simple No

Caption: Logic diagram for selecting a suitable 4-substituted phenylboronic acid.

Role in PI3K/Akt/mTOR Signaling Pathway

The morpholine moiety is a key structural feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][3][4] The morpholine ring can improve aqueous solubility and form crucial hydrogen bonds within the ATP-binding pocket of these kinases, enhancing inhibitor potency and selectivity.[5][6][7] Therefore, this compound serves as an essential building block for the synthesis of these targeted therapies.

PI3K_mTOR_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine-Containing Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a high-performance building block for large-scale synthesis, particularly in the pharmaceutical industry. Its value lies not just in its reliable reactivity in cross-coupling reactions but in the introduction of the morpholine pharmacophore, which is integral to the development of targeted therapies like PI3K and mTOR inhibitors. While it may represent a higher initial cost compared to simpler boronic acids, the downstream benefits in terms of biological activity and improved drug-like properties often justify the investment for drug development professionals. The choice between this reagent and its alternatives should be guided by the specific synthetic goals, cost constraints, and the desired functionality of the final molecule.

References

Safety Operating Guide

Proper Disposal of 4-(Morpholine-4-carbonyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Morpholine-4-carbonyl)phenylboronic acid (CAS No. 389621-84-5), a compound frequently used in synthetic chemistry. Adherence to these protocols is critical for maintaining laboratory safety and regulatory compliance.

I. Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

Hazard Summary:

Based on available safety data sheets, this compound and similar boronic acid compounds are associated with the following hazards:

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritationP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.
H413: May cause long lasting harmful effects to aquatic lifeP273: Avoid release to the environment.
Disposal P501: Dispose of contents/container to an approved waste disposal plant. [1][2]

II. Disposal Procedures

The primary method for the disposal of this compound and its contaminated containers involves collection and transfer to a licensed chemical waste disposal facility. Do not discharge this chemical into drains or the environment.[1]

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly as "Hazardous Waste: this compound" and include the relevant hazard symbols.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Handling Spills:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal of Empty Containers:

    • Empty containers should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected as hazardous waste.

    • Never reuse empty containers for other purposes.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the accurate chemical name and any other required information.

III. Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Unused/Expired Chemical B->C D Contaminated Materials (e.g., labware, spill cleanup) B->D E Collect in a Labeled, Sealed Hazardous Waste Container C->E D->E F Store in a Cool, Dry, Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Waste Pickup G->H I Proper Disposal at an Approved Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Morpholine-4-carbonyl)phenylboronic acid (CAS No: 389621-84-5). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification

This compound is a chemical that requires careful handling due to its potential health effects. Based on available safety data, the primary hazards associated with this compound are:

  • Harmful if swallowed, in contact with skin, or if inhaled [1][2].

  • Causes skin and serious eye irritation [1].

  • May cause respiratory irritation [1].

It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation[3][4][5][6].
Hand Protection Nitrile or neoprene gloves. Consider double gloving for extended handling.Prevents skin contact, as the substance is harmful and can cause irritation. Regularly inspect gloves for any signs of degradation[2][3][4][6].
Body Protection A fully fastened lab coat. For larger quantities, consider a chemical-resistant apron or suit.Protects against accidental spills and contamination of personal clothing[2][3].
Respiratory Protection Use in a certified chemical fume hood is mandatory. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes the risk of inhaling the compound, which can cause respiratory irritation[2][4].
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from spills and falling objects[3][7].

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the work area within the chemical fume hood is clean and uncluttered.

  • Gather all necessary equipment, including glassware, spatulas, and weighing paper.

  • Verify that an appropriate waste container is properly labeled and accessible within the hood.

  • Don all required PPE as specified in the table above.

Step 2: Weighing and Transfer

  • This compound is a solid[8]. Carefully weigh the desired amount of the chemical on weighing paper or in a suitable container.

  • Avoid generating dust. If any material is spilled, clean it up immediately following the spill cleanup procedure.

  • Transfer the weighed solid to the reaction vessel carefully.

Step 3: During the Experiment

  • Keep the reaction vessel closed or covered as much as possible to prevent the release of vapors or dust.

  • Continuously monitor the experiment for any unexpected changes.

  • Avoid direct contact with the substance at all times.

Step 4: Post-Experiment and Cleanup

  • Upon completion of the experiment, decontaminate all surfaces and equipment.

  • For glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse. All rinsates must be collected as hazardous liquid waste[3].

  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated solid waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. Boronic acid derivatives should be treated as hazardous waste[3].

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container[3].

    • The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound"[3].

  • Liquid Waste:

    • Collect all liquid waste containing the chemical, including reaction mixtures and rinsates from cleaning, in a separate, labeled, and sealed hazardous waste container.

    • Never dispose of this chemical or its solutions down the drain[3].

  • Storage:

    • Store sealed and labeled waste containers in a designated satellite accumulation area until they are collected for disposal by trained personnel[3].

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists[2].

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[2].

  • If swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Do not induce vomiting unless told to do so by a poison control center or doctor[2].

Handling_Workflow prep Step 1: Preparation - Clean fume hood - Gather materials - Don PPE weigh Step 2: Weighing & Transfer - Weigh solid carefully - Avoid dust generation - Transfer to vessel prep->weigh experiment Step 3: In-Experiment - Keep vessel covered - Monitor reaction - Avoid contact weigh->experiment cleanup Step 4: Cleanup - Decontaminate surfaces - Clean glassware - Collect rinsates experiment->cleanup disposal Step 5: Waste Disposal - Segregate solid & liquid waste - Label containers - Store in designated area cleanup->disposal end_ppe Step 6: Doffing PPE & Hygiene - Remove PPE correctly - Wash hands thoroughly disposal->end_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholine-4-carbonyl)phenylboronic acid
Reactant of Route 2
4-(Morpholine-4-carbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.